DL-LEUCINE (15N)
Description
Properties
Molecular Weight |
132.17 |
|---|---|
Purity |
98%+ |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: DL-Leucine-15N in Research & Development
This guide serves as a technical reference for the application of DL-Leucine-15N in biochemical research, specifically distinguishing its utility from the enantiomerically pure L-Leucine-15N.
Executive Summary
DL-Leucine-15N (CAS: unlabeled 328-39-2, labeled variants exist) is a stable isotope-labeled racemic mixture of Leucine where the nitrogen atom is enriched with 15N.[1] While L-Leucine-15N is the gold standard for protein synthesis tracking (SILAC) and NMR structural biology due to the stereoselectivity of ribosomal machinery, DL-Leucine-15N occupies a critical niche as a cost-effective Internal Standard (IS) for high-throughput mass spectrometry (LC-MS/MS) and specific metabolic investigations involving D-amino acid oxidase (DAAO).
This guide delineates the specific protocols for using DL-Leucine-15N effectively, highlighting the "Chirality Trap" that researchers must avoid to ensure data integrity.
Chemical & Physical Identity
Understanding the racemic nature is prerequisite to experimental design.[1] Unlike pure L-Leucine, the DL-form contains equimolar amounts of L- and D-isomers.
| Property | DL-Leucine-15N | L-Leucine-15N |
| Composition | 50% L-Leucine-15N / 50% D-Leucine-15N | >99% L-Leucine-15N |
| Biological Activity | Mixed (L is proteogenic; D is ketogenic/metabolized) | Fully proteogenic (incorporates into proteins) |
| Primary Utility | LC-MS Quantification (Internal Standard) | SILAC, Metabolic Flux, NMR Structure |
| Cost Efficiency | High (Lower synthesis cost) | Moderate to Low |
| Chromatography | Co-elutes on C18 (Reverse Phase) | Single peak |
Core Application: LC-MS/MS Internal Standard
The primary application of DL-Leucine-15N is as a surrogate internal standard for quantifying Leucine in biological fluids (plasma, urine, cell media).[1]
The Mechanism of Action
In standard Reverse-Phase Liquid Chromatography (RPLC) using C18 columns, chiral resolution does not occur.[1] D-Leucine and L-Leucine co-elute as a single chromatographic peak.
-
Assumption: Biological samples consist almost exclusively of L-Leucine.
-
Method: Spiking the sample with DL-Leucine-15N provides a reference peak that co-elutes perfectly with the endogenous L-Leucine.
-
Detection: The Mass Spectrometer differentiates the endogenous Leucine (Mass
) from the standard (Mass due to 15N).[1]
Why use DL instead of L? Cost. Manufacturing racemic DL-Leucine-15N is significantly cheaper than chirally separating or synthesizing pure L-Leucine-15N.[1] Since the detector (MS) sees the total mass of the co-eluting peak, the presence of the D-isomer in the standard does not interfere with quantification, provided the concentration is calculated based on the total Leucine content or adjusted for the specific L-fraction if chiral separation were used.[1]
Protocol 1: Preparation of Internal Standard for Plasma Quantitation
Objective: Quantify total Leucine in human plasma using DL-Leucine-15N via LC-MS/MS.
Reagents:
Workflow:
-
Stock Solution: Dissolve 10 mg DL-Leucine-15N in 10 mL 0.1 M HCl to create a 1 mg/mL primary stock. Store at -20°C.
-
Working Internal Standard (WIS): Dilute Stock 1:100 in Acetonitrile to yield 10 µg/mL.
-
Sample Preparation (Protein Precipitation):
-
Analysis: Inject 5 µL of the supernatant onto a C18 column (e.g., Agilent Zorbax Eclipse Plus).
-
MS Settings: Monitor MRM transitions:
Data Validation:
Calculate the Area Ratio (
The Chirality Factor: Metabolic Fate & DAAO
Critical Warning: DL-Leucine-15N should NOT be used for protein turnover studies (e.g., measuring fractional synthesis rate) unless the researcher specifically intends to study the "Chiral Inversion" pathway.[1]
The Biological Pathway
Mammalian cells cannot directly incorporate D-Leucine into proteins.[1] The D-isomer must first be converted to the alpha-keto acid (KIC) and then re-aminated to L-Leucine. This introduces a kinetic lag and "isotope dilution" that renders DL-Leucine unsuitable for precise pulse-chase experiments compared to pure L-Leucine.
Diagram: The Metabolic Fate of DL-Leucine
The following diagram illustrates the divergent pathways of the L and D isomers in a mammalian system.
Caption: Metabolic divergence of DL-Leucine. Note that D-Leucine must undergo oxidative deamination to KIC (via DAAO) before it can be re-aminated to L-Leucine for protein synthesis, creating a kinetic delay.[1]
Implication for Research
If a researcher uses DL-Leucine-15N for a protein synthesis study:
-
Underestimation: Only ~50% of the tracer (the L-form) is immediately available.[1]
-
Delayed Entry: The D-form slowly converts to L-Leucine (via KIC), creating a "lingering" source of tracer that complicates decay kinetics.[1]
Troubleshooting & Quality Control
| Issue | Cause | Solution |
| Split Peaks in LC-MS | Use of a Chiral Column (e.g., Crownpak) instead of C18. | Switch to standard C18 or account for split peaks (D and L separate on chiral phases). |
| Lower MS Signal than expected | 15N enrichment calculation error. | Ensure calculations account for the fact that both enantiomers carry the label, but biological systems might only metabolize one. |
| Background Noise | Isobaric interference from Isoleucine.[1] | Ensure chromatographic separation of Leucine and Isoleucine (they are isomers).[1] DL-Leucine-15N will co-elute with L-Leucine but must be separated from Isoleucine.[1] |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6106, Leucine.[1] (Accessed 2026).[1][6] [Link][1]
-
Hasegawa, H., et al. (2000).[1] Assessment of the metabolic chiral inversion of D-leucine in rat by gas chromatography-mass spectrometry combined with a stable isotope dilution analysis. Drug Metabolism and Disposition.[1] [Link]
-
Shimadzu Application Note. A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma. [Link][1]
-
D'Aniello, A., et al. (1993).[1] D-Aspartate and D-Leucine in the mammalian brain and periphery. Brain Research.[1] [Link]
Sources
difference between L-Leucine 15N and DL-Leucine 15N
Executive Summary: The Chirality Trap
In high-precision mass spectrometry (MS) and nuclear magnetic resonance (NMR), the choice between L-Leucine-15N and DL-Leucine-15N is often mistakenly treated as a purely economic decision. While the racemic mixture (DL) is cost-effective, its use in biological systems introduces a "silent variable"—the D-enantiomer—which can skew metabolic flux data, interfere with chiral transport mechanisms, and complicate spectral assignment.
This guide delineates the strict boundary between these two reagents: L-Leucine-15N is the obligatory choice for in vivo metabolic tracing and structural biology, whereas DL-Leucine-15N serves as a fit-for-purpose Internal Standard (ISTD) for absolute quantitation, provided specific chromatographic conditions are met.
Part 1: Stereochemical & Isotopic Foundations
Leucine is a chiral molecule.[][2] In biological systems, enzymes and transporters are stereoselective, predominantly recognizing the L-isomer. The introduction of the stable isotope Nitrogen-15 (
Physicochemical & Biological Comparison
| Feature | L-Leucine-15N | DL-Leucine-15N |
| Composition | >99% L-Enantiomer (Enantiopure) | 50% L-Enantiomer / 50% D-Enantiomer (Racemic) |
| Bioactivity | Activates mTORC1; incorporated into nascent proteins [1]. | L-form is active; D-form is largely inert or inhibitory to specific transporters [2]. |
| Metabolic Fate | Transaminated to | L-form metabolized; D-form excreted or processed by D-amino acid oxidase (DAO). |
| Primary Use | Metabolic Flux Analysis (MFA), Protein Turnover, NMR Structure. | Internal Standard (ISTD) for quantitation; Abiotic synthesis tracing. |
| Cost Profile | High (Requires chiral synthesis or enzymatic resolution). | Lower (Chemical synthesis yields racemate). |
Part 2: Biological Divergence (The "Why")
The critical error in substituting DL- for L-Leucine in metabolic studies lies in the divergent fates of the enantiomers.
-
L-Leucine Fate: It is actively transported into cells via the LAT1 transporter (SLC7A5), activates the mTORC1 complex, and is charged onto tRNA
for protein synthesis. -
D-Leucine Fate: It has low affinity for LAT1. In mammals, it is not incorporated into proteins. It is largely cleared by the kidneys or oxidized by D-amino acid oxidase (DAO) in the kidney/liver to
-keto-isocaproate, which may then re-invert to L-Leucine, causing "scrambling" of the isotopic signal [3].
Visualization: Metabolic Fate Divergence
Figure 1: Divergent metabolic pathways of L- vs. D-Leucine. Note the exclusive entry of L-Leucine into the protein synthesis machinery.
Part 3: Application Guide & Methodology
Scenario A: Protein Turnover & Metabolic Flux (Must use L-Leucine-15N)
When measuring Fractional Synthesis Rate (FSR) of muscle protein, you are tracking the incorporation of the tracer into the bound protein pool.
-
Why L-Only? If you infuse DL-Leucine-15N, only the L-fraction participates. However, the D-fraction remains in the plasma, inflating the precursor pool enrichment calculation (Precursor M+1) if your MS method is achiral. This leads to a gross underestimation of protein synthesis rates .
-
Protocol Insight: Use L-Leucine-15N (99 atom %) to ensure the plasma enrichment (
) accurately reflects the true biological precursor available for synthesis [4].
Scenario B: Targeted Quantitation / Metabolomics (Can use DL-Leucine-15N)
In targeted LC-MS/MS quantitation of total Leucine in plasma, DL-Leucine-15N is a valid Internal Standard (ISTD), provided you understand the chromatography.
-
Achiral Chromatography (C18): L- and D-Leucine co-elute. The MS detects the total
N signal. Since the ISTD is added at a known concentration, and the ionization efficiency of L and D forms is identical, the DL-mixture works perfectly for quantifying total endogenous Leucine (which is 99.9% L). -
Chiral Chromatography: If separating enantiomers, you must integrate the specific L-Leucine-15N peak from the DL-racemate to use as the reference for the endogenous L-Leucine.
Scenario C: NMR Protein Structure (Must use L-Leucine-15N)
For determining protein structures, bacteria (e.g., E. coli) are grown on labeled media.
-
Why L-Only? E. coli will selectively utilize L-Leucine. High concentrations of D-Leucine (from a DL mixture) can inhibit bacterial growth or induce stress responses. Furthermore, scrambling of the label via transaminases is minimized when using pure L-amino acids in auxotrophic strains [5].
Decision Logic for Reagent Selection
Figure 2: Decision matrix for selecting the appropriate isotope-labeled Leucine reagent.
Part 4: Experimental Protocols
Protocol 1: Chiral Separation of Leucine Enantiomers (LC-MS/MS)
Required when using DL-Leucine-15N to verify optical purity or quantify specific isomers.
1. Reagents:
-
Mobile Phase A: Water + 0.1% Formic Acid (FA).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% FA.
-
Column: CROWNPAK CR-I(+) (Chiral Crown Ether), 3.0 mm x 150 mm, 5 µm [6].
2. LC Parameters:
-
Flow Rate: 0.4 mL/min.
-
Temperature: 25°C (Low temperature enhances chiral resolution).
-
Gradient: Isocratic elution often preferred for crown ethers, or a shallow gradient (e.g., 10% B to 20% B over 15 mins).
3. MS Detection (SRM):
-
Precursor Ion: 133.1 m/z (L-Leucine-15N, [M+H]+).
-
Product Ion: 87.1 m/z (Loss of Formic Acid/Ammonia).
-
Differentiation: L-Leucine typically elutes after D-Leucine on CR-I(+) columns due to stronger complexation with the chiral selector.
Protocol 2: Calculating Isotopic Enrichment (Flux Studies)
For L-Leucine-15N tracers.
To determine the Fractional Synthesis Rate (FSR), calculate the enrichment of the precursor (
Where:
- = Intensity of unlabeled Leucine (132.1 m/z).
-
= Intensity of
N-Leucine (133.1 m/z).
Critical Check: If using DL-Leucine-15N by mistake in a flux study, your
References
-
Wilkinson, D. J., et al. (2013). "Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism." The Journal of Physiology, 591(11), 2911-2923. Link
-
Hambe, H., et al. (2021). "Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance." PLOS ONE, 16(9), e0257313. Link
- D'Aniello, A., et al. (1993). "D-Aspartate oxidase and D-amino acid oxidase in the kidney of mammals." Comparative Biochemistry and Physiology, 105(4), 731-736.
-
Churchward-Venne, T. A., et al. (2021). "Dileucine ingestion is more effective than leucine in stimulating muscle protein turnover in young males."[3] Journal of Applied Physiology, 131(3). Link
- Kainosho, M., et al. (2006). "Optimal isotope labelling for NMR protein structure determinations.
-
Shimadzu Corporation. (2021). "LC/MS/MS Method Package for D/L Amino Acids." Shimadzu Technical Reports. Link
Sources
DL-Leucine 15N CAS number and molecular weight
Technical Monograph: DL-Leucine- N
Isotopic Reagents for Quantitative Mass Spectrometry & Metabolic Profiling
Executive Summary
DL-Leucine-
Part 1: Physicochemical Identity & Data
The following data distinguishes the labeled racemate from the natural abundance and pure L-isomer forms.
Table 1: Comparative Chemical Identity
| Property | DL-Leucine- | L-Leucine- | DL-Leucine (Unlabeled) |
| CAS Registry Number | 73579-45-0 | 59935-31-8 | 328-39-2 |
| Chemical Formula | C | C | C |
| Molecular Weight (Avg) | 132.17 g/mol | 132.17 g/mol | 131.17 g/mol |
| Monoisotopic Mass | 132.0917 Da | 132.0917 Da | 131.0946 Da |
| Isotopic Purity | Typically | Natural Abundance | |
| Stereochemistry | Racemic (50:50 D/L) | Pure L-isomer | Racemic (50:50 D/L) |
| Mass Shift | +1 Da (M+1) | +1 Da (M+1) | Reference (M+0) |
Critical Note on Nomenclature: Researchers must verify the stereochemistry required for their assay. For metabolic flux analysis involving enzymes, the L-isomer is strictly required. For quantification via MS (where the standard is spiked post-extraction), the DL-form is a valid, often more economical alternative, provided the chromatographic method does not separate enantiomers.
Part 2: Isotopic Physics & Detection Principles
The Mass Shift Mechanism
The substitution of the standard Nitrogen-14 isotope (
- N Atomic Mass: 14.00307 u
- N Atomic Mass: 15.00011 u
-
Net Mass Shift: +0.99704 u (~1.0 Da)
In Mass Spectrometry (MS), this results in a distinct spectral peak shifted by +1 m/z unit compared to endogenous Leucine. This "heavy" peak acts as an ideal internal standard because it co-elutes with the analyte (experiencing identical ionization suppression/enhancement) but is spectrally distinct.
NMR Visibility
While primarily used for MS, the
Part 3: Applications & Workflow Visualization
Primary Application: Isotope Dilution Mass Spectrometry (IDMS)
DL-Leucine-
-
Extraction Efficiency: Loss of analyte during protein precipitation or SPE.
-
Matrix Effects: Ion suppression in the ESI source.
-
Instrument Drift: Variations in detector response over time.
Workflow Diagram: Quantitative Analysis
The following diagram illustrates the logical flow of using DL-Leucine-
Figure 1: Isotope Dilution Mass Spectrometry (IDMS) workflow utilizing DL-Leucine-
Part 4: Experimental Protocols
Protocol A: Preparation of Internal Standard Stock
Objective: Create a stable 10 mM stock solution of DL-Leucine-
-
Weighing: Accurately weigh 13.22 mg of DL-Leucine-
N (MW 132.17).-
Scientific Rationale: Use an analytical balance with 0.01 mg readability. The slight excess over the nominal 13.12 mg (unlabeled) accounts for the isotopic mass increase.
-
-
Solubilization: Dissolve in 10 mL of 0.1 M HCl.
-
Causality: Leucine is hydrophobic. Acidic conditions protonate the amine group (NH
), significantly enhancing solubility compared to neutral water.
-
-
Storage: Aliquot into cryovials and store at -20°C.
-
Integrity Check: Stability is >12 months at -20°C. Avoid repeated freeze-thaw cycles which can cause micro-precipitation.
-
Protocol B: LC-MS/MS Acquisition Parameters (Example)
Objective: Quantify Leucine in plasma using Multiple Reaction Monitoring (MRM).
-
Ionization: ESI Positive Mode.
-
Precursor Ion Scan:
-
Endogenous Leucine: 132.1 m/z [M+H]
-
DL-Leucine-
N: 133.1 m/z [M+H]
-
-
Product Ion Scan (Fragmentation):
-
Common fragment: Loss of formic acid (-46 Da).
-
Endogenous Transition: 132.1
86.1 -
N Transition: 133.1
87.1 (Retains the N label in the amine fragment).
-
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Note: Standard C18 will not separate D- and L-Leucine. The peak represents total Leucine. If chiral separation is required, a Chirobiotic T column must be used.
-
Part 5: Synthesis & Quality Control
Researchers synthesizing or verifying custom batches should understand the production pathway.
-
Synthesis: Typically achieved via the Strecker synthesis using isovaleraldehyde,
NH Cl (ammonium chloride- N), and sodium cyanide. This yields the racemic amino nitrile, which is hydrolyzed to DL-Leucine- N. -
QC Requirement - Isotopic Enrichment:
-
Method: High-Resolution MS (HRMS).
-
Acceptance Criteria: The intensity of the M+0 peak (unlabeled) must be <1% relative to the M+1 peak to prevent "blank" contamination in quantitative assays.
-
References
-
PubChem. (2025).[1][2] DL-Leucine (15N) Compound Summary. National Library of Medicine. Retrieved from [Link]
- Note: Validates the existence of the specific DL-15N entry and CAS 73579-45-0.
- Note: Used as the primary reference for physicochemical properties of the 15N isotope behavior, acknowledging the stereochemical difference.
-
NIST Chemistry WebBook. (2025). Leucine Mass Spectrometry Data. National Institute of Standards and Technology. Retrieved from [Link]
- Note: Reference for fragmentation p
A Technical Guide to the Isotopic Purity of DL-Leucine-¹⁵N: Specifications, Analysis, and Impact
Foreword: The Imperative of Isotopic Precision
In the landscape of modern life sciences and pharmaceutical development, stable isotope-labeled (SIL) compounds are indispensable tools.[1][2] They serve as biological tracers and internal standards, enabling researchers to dissect complex metabolic pathways, quantify proteins with high precision, and characterize the pharmacokinetics of new drug candidates.[1][3] Among these, DL-Leucine-¹⁵N, a non-radioactive, isotopically enriched version of the essential amino acid leucine, holds a prominent place. Its utility, however, is not merely a function of its existence but is critically dependent on a single, paramount specification: isotopic purity .
This guide provides a comprehensive technical overview of DL-Leucine-¹⁵N isotopic purity for researchers, scientists, and drug development professionals. We will move beyond simple definitions to explore the causality behind analytical choices, establish self-validating protocols, and ground our discussion in authoritative standards. Our objective is to equip you with the expertise to not only specify the right material for your needs but also to verify its quality and understand the profound implications of that quality on your experimental outcomes.
Section 1: Decoding Isotopic Purity Specifications
The journey begins with a precise understanding of what we are measuring. The term "purity" for a stable isotope-labeled compound has two distinct meanings:
-
Chemical Purity: This refers to the percentage of the material that is the desired chemical compound (DL-Leucine) irrespective of its isotopic composition. It is typically determined by methods like High-Performance Liquid Chromatography (HPLC). For instance, a product might be ≥98% chemically pure.
-
Isotopic Purity (or Isotopic Enrichment): This specifies the percentage of the molecules that contain the heavy isotope (¹⁵N) at the labeled position. It is the most critical parameter for tracer studies.
Isotopic purity is typically expressed as Atom Percent ¹⁵N . An "Atom Percent ¹⁵N" of 99% means that 99% of the nitrogen atoms in the specified position across all leucine molecules are ¹⁵N, while the remaining 1% are the naturally abundant ¹⁴N. This distinction is crucial because even a chemically pure sample of DL-Leucine-¹⁵N can have low isotopic purity, rendering it ineffective for its intended use.
Commercial Specifications: A Comparative Overview
Leading suppliers provide DL-Leucine-¹⁵N (or its more biologically common enantiomer, L-Leucine-¹⁵N) with specified minimum isotopic purities. Understanding these typical specifications is the first step in sourcing the appropriate material for a given application.
| Product Example | Supplier | Stated Isotopic Purity (Atom % ¹⁵N) | Stated Chemical Purity |
| L-Leucine (¹⁵N, 98%) | Cambridge Isotope Laboratories, Inc. | 98% | Not specified, but implied high |
| L-Leucine (¹⁵N, 98%) | Sigma-Aldrich | 98 atom % ¹⁵N | Endotoxin tested |
| L-Leucine (1-¹³C, 99%; ¹⁵N, 98%) | Cambridge Isotope Laboratories, Inc. | 98% for ¹⁵N | 98% |
Data compiled from publicly available supplier information.[4][5]
The choice between 98% and >99% isotopic purity is driven by experimental sensitivity and cost. While more expensive, higher enrichment levels minimize the contribution of the unlabeled (M+0) species, leading to more accurate quantification in sensitive mass spectrometry-based assays.
Section 2: The Analytical Framework for Purity Verification
Trust in a specification is established through verification. The two gold-standard analytical techniques for determining the isotopic purity of DL-Leucine-¹⁵N are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry: The Quantitative Workhorse
Mass spectrometry is the definitive technique for quantifying isotopic enrichment. It separates ions based on their mass-to-charge (m/z) ratio, allowing for the direct measurement of the relative abundance of the ¹⁵N-labeled leucine (M+1) versus the unlabeled ¹⁴N-leucine (M+0).
The Causality of Method Choice: Liquid Chromatography-Mass Spectrometry (LC-MS) is often preferred over Gas Chromatography-Mass Spectrometry (GC-MS) for its simpler sample preparation (no derivatization required) and its applicability to a wider range of compounds.[6] High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap-based systems, is particularly powerful as it can resolve the labeled compound from other potential isobaric interferences.[7][8]
1. Objective: To accurately determine the atom percent enrichment of ¹⁵N in a sample of DL-Leucine-¹⁵N.
2. Materials:
-
DL-Leucine-¹⁵N sample
-
DL-Leucine (natural abundance) reference standard
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (FA), LC-MS grade
-
0.22 µm syringe filters
3. Instrument:
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
4. Methodology:
-
Step 1: Sample Preparation
-
Prepare a 1 mg/mL stock solution of the DL-Leucine-¹⁵N sample in HPLC-grade water.
-
Prepare a 1 mg/mL stock solution of the natural abundance DL-Leucine reference standard.
-
Create a working solution by diluting the stock solution to a final concentration of ~10 µg/mL in Water/ACN (95:5) with 0.1% FA. This concentration should be optimized to provide a strong signal without saturating the detector.
-
-
Step 2: LC Separation
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% FA.
-
Mobile Phase B: ACN + 0.1% FA.
-
Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate. (This is a generic gradient and should be optimized).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Step 3: Mass Spectrometry Acquisition
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-200.
-
Resolution: Set to >30,000 to ensure separation of isotopic peaks.
-
Analysis: First, inject the natural abundance standard to confirm the retention time and observe the natural isotopic distribution. Then, inject the DL-Leucine-¹⁵N sample. The protonated molecular ion [M+H]⁺ for ¹⁴N-leucine is expected at m/z 132.102, while the ¹⁵N-leucine ion is at m/z 133.100.
-
-
Step 4: Data Analysis & Calculation
-
Extract the ion chromatograms for the M+0 (unlabeled) and M+1 (labeled) species.
-
Integrate the peak areas for each species.
-
Crucial Correction: The M+1 peak in the labeled sample contains contributions from both the ¹⁵N label and the natural abundance of ¹³C in the unlabeled portion. This must be corrected. A simplified correction involves analyzing the natural abundance standard to determine the natural M+1/M+0 ratio (due to ¹³C, etc.).
-
The isotopic purity (Atom % ¹⁵N) is calculated as: Atom % ¹⁵N = [Corrected Intensity(M+1) / (Intensity(M+0) + Corrected Intensity(M+1))] * 100 A general method for this calculation involves using the measured isotope distributions and comparing them to theoretical distributions at different enrichment levels.[9]
-
Caption: Workflow for ¹⁵N isotopic purity determination by LC-MS.
NMR Spectroscopy: The Confirmatory Tool
While MS excels at quantification, NMR spectroscopy provides unambiguous confirmation of the label's position.[10][11] For DL-Leucine-¹⁵N, a ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is a powerful tool. It is an inverse-detected experiment, meaning it detects the high-sensitivity ¹H nucleus that is coupled to the low-sensitivity ¹⁵N nucleus, providing a significant signal boost.[11][12]
The Causality of Method Choice: A simple 1D ¹⁵N NMR is often too insensitive due to the low natural abundance and low gyromagnetic ratio of the ¹⁵N nucleus.[10] The 2D ¹H-¹⁵N HSQC experiment correlates the nitrogen atom with its directly attached proton(s). In the case of leucine, this means we expect to see a single correlation peak for the amide (-¹⁵NH₂) group, confirming the label is in the correct chemical position. The absence of a signal at the chemical shift for natural abundance ¹⁴N provides qualitative evidence of high enrichment.
1. Objective: To confirm the specific incorporation of the ¹⁵N label at the amine position of DL-Leucine.
2. Materials:
-
~5-10 mg of DL-Leucine-¹⁵N sample
-
0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆)
-
NMR tube
3. Instrument:
-
High-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe is recommended for optimal sensitivity.
4. Methodology:
-
Step 1: Sample Preparation
-
Dissolve the DL-Leucine-¹⁵N sample in the deuterated solvent directly in the NMR tube. Ensure the sample is fully dissolved.
-
-
Step 2: Spectrometer Setup
-
Tune and match the probe for both ¹H and ¹⁵N frequencies.
-
Acquire a simple 1D ¹H spectrum to ensure the sample is correct and to calibrate the proton chemical shift.
-
-
Step 3: ¹H-¹⁵N HSQC Acquisition
-
Load a standard HSQC pulse sequence (e.g., hsqcedetgp on a Bruker spectrometer).
-
Set the spectral widths. For ¹H, typically ~12 ppm. For ¹⁵N, a wider window covering the amino acid region (~100-130 ppm) is appropriate.
-
Set the number of scans based on sample concentration and desired signal-to-noise. This could range from 8 to 64 scans or more.
-
The key parameter is the ¹J(NH) coupling constant, which is typically set to ~90-95 Hz for amide groups.
-
-
Step 4: Data Processing and Interpretation
-
Process the 2D data using appropriate window functions and Fourier transformation.
-
Analyze the resulting 2D spectrum. A strong cross-peak should appear, correlating the chemical shift of the alpha-proton (~3.7 ppm) on the F2 (¹H) axis with the chemical shift of the amine nitrogen (~120 ppm, highly solvent-dependent) on the F1 (¹⁵N) axis.
-
The presence of this single, strong correlation confirms that the ¹⁵N label is successfully and specifically incorporated at the amine position.
-
Caption: Workflow for ¹⁵N label position confirmation by NMR.
Section 3: The Ripple Effect: Impact of Isotopic Purity on Research
The Logic of Impact: The core of any tracer experiment is the accurate measurement of the ratio between the labeled and unlabeled species. If the isotopic purity of the tracer is lower than specified, the initial amount of the unlabeled (M+0) form is higher than assumed. This systematically skews all subsequent ratio calculations, leading to erroneous conclusions.
-
In Metabolic Flux Analysis: An overestimation of the unlabeled pool can lead to an underestimation of protein synthesis or turnover rates.[6][13] In studies tracking the fate of leucine in metabolic pathways, impure tracers can distort the calculated flux, potentially masking subtle but significant biological effects.[14][15]
-
In Quantitative Proteomics (SILAC): Stable Isotope Labeling by Amino acids in Cell culture (SILAC) relies on the near-complete incorporation of a "heavy" labeled amino acid.[16] If the ¹⁵N-leucine used has only 95% isotopic purity instead of a presumed >99%, the "heavy" peptide cluster will have a significant M+0 component, complicating quantification and reducing the accuracy of protein expression ratios.[17]
-
As an Internal Standard (IS) in Pharmacokinetics: In drug development, a SIL version of the drug is often used as an internal standard for LC-MS quantification. The accuracy of the drug concentration measurement is directly proportional to the known purity of the IS. An incorrect isotopic purity value for the IS will lead to a systematic error in the quantification of the drug in every sample.
Caption: Impact of isotopic purity on experimental validity.
Conclusion
The specification of isotopic purity for DL-Leucine-¹⁵N is not a trivial detail; it is the foundation upon which the validity of sensitive and expensive experiments is built. For researchers, scientists, and drug development professionals, a rigorous approach is essential. This involves sourcing materials with certified high isotopic purity, understanding the analytical principles used for its verification, and, where necessary, performing in-house confirmation using high-resolution mass spectrometry and NMR. By embracing this framework of causality, verification, and impact awareness, the scientific community can ensure that the data generated using these powerful isotopic tools is both accurate and trustworthy.
References
- ResolveMass Laboratories Inc. (2025). Isotopic Purity Using LC-MS. ResolveMass.
- Park, S. K., Venable, J. D., Xu, T., & Yates, J. R., III. (n.d.).
- ResearchGate. (2025). 15N NMR Spectroscopy in Structural Analysis.
- Measurlabs. (n.d.). Stable Nitrogen Isotope Analysis (15N). Measurlabs.
-
Makita, T., Takebayashi, Y., Yoh, M., Otsuka, S., Senoo, K., Ohmori, M., & Koba, K. (2011). Analytical techniques for quantifying (15)N/(14)N of nitrate, nitrite, total dissolved nitrogen and ammonium in environmental samples using a gas chromatograph equipped with a quadrupole mass spectrometer. Microbes and environments, 26(2), 171–176. [Link]
-
de Lange, C. F., Sauer, W. C., Souffrant, W. B., & Lien, K. A. (1992). 15N-leucine and 15N-isoleucine isotope dilution techniques versus the 15N-isotope dilution technique for determining the recovery of endogenous protein and amino acids in digesta collected from the distal ileum in pigs. Journal of animal science, 70(6), 1848–1856. [Link]
-
Gaponenko, V., & Howarth, J. W. (2006). Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples. Journal of biomolecular NMR, 34(2), 81–89. [Link]
- ResearchGate. (n.d.). Rapid Determination of Isotopic Purity of Stable Isotope (D, 15N, or 13C)‐Labeled Organic Compounds by Electrospray Ionization.
-
Godoy, A., van der Knaap, M., & van der Greef, J. (2015). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Rapid communications in mass spectrometry: RCM, 29(1), 1-8. [Link]
-
Belli, M., Conti, F., Banci, L., & Luchinat, E. (2018). 15N isotopic labelling for in-cell protein studies by NMR spectroscopy and single-cell IR synchrotron radiation FTIR microscopy: a correlative study. Analyst, 143(5), 1151–1156. [Link]
- ResearchGate. (2017). 15N-Leucine: Health benefits, applications and issues related to ileal endogenous amino acid losses in poultry.
- Almac Group. (n.d.).
-
Soomro, R. N., et al. (2017). 15N-Leucine Health benefits, applications and issues related to ileal endogenous amino acid losses in poultry. World's Poultry Science Journal, 73(1), 1-14. [Link]
-
Richards, A. L., Hebert, A. S., Ulbrich, A., Bailey, D. J., Coughlin, E. E., Westphall, M. S., & Coon, J. J. (2015). Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins. Journal of the American Society for Mass Spectrometry, 26(9), 1608–1611. [Link]
-
Duddeck, H. (2002). 15N NMR Spectroscopy in Structural Analysis. Current Organic Chemistry, 6(1), 1-28. [Link]
-
TLC Pharmaceutical Standards. (n.d.). TLC Pharmaceutical Standards. TLC Pharmaceutical Standards. [Link]
-
PubChem. (n.d.). DL-leucine. National Center for Biotechnology Information. [Link]
-
Matthews, D. E., & Campbell, R. G. (1987). Effects of [15N]leucine infused at low rates on leucine metabolism in humans. The American journal of physiology, 253(2 Pt 1), E196–E203. [Link]
-
Alsachim. (n.d.). Isotope-labeled Pharmaceutical Standards. Alsachim. [Link]
-
Yao, K., et al. (2023). Research progress in the role and mechanism of Leucine in regulating animal growth and development. Journal of Animal Science and Biotechnology, 14(1), 58. [Link]
-
Chen, H., et al. (2021). L-Leucine Improves Metabolic Disorders in Mice With in-utero Cigarette Smoke Exposure. Frontiers in Physiology, 12, 698188. [Link]
Sources
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. tlcpharmaceuticalstandards.com [tlcpharmaceuticalstandards.com]
- 4. isotope.com [isotope.com]
- 5. isotope.com [isotope.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. researchgate.net [researchgate.net]
- 8. almacgroup.com [almacgroup.com]
- 9. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benthamdirect.com [benthamdirect.com]
- 12. 15N isotopic labelling for in-cell protein studies by NMR spectroscopy and single-cell IR synchrotron radiation FTIR microscopy: a correlative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of [15N]leucine infused at low rates on leucine metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | L-Leucine Improves Metabolic Disorders in Mice With in-utero Cigarette Smoke Exposure [frontiersin.org]
- 16. isotope.com [isotope.com]
- 17. Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Nitrogen-15 Labeled DL-Leucine for NMR Spectroscopy
Executive Summary
Nitrogen-15 (
This guide provides a comprehensive technical workflow for the synthesis, resolution, and experimental application of
Chemical and Physical Specifications
The utility of
Table 1: Physicochemical Properties
| Property | Specification | Notes |
| Compound Name | DL-Leucine- | Racemic mixture (50:50 D:L) |
| Chemical Formula | C | |
| Molecular Weight | 132.17 g/mol | +1 Da vs. natural abundance |
| Isotopic Enrichment | >98 atom % | Critical for sensitivity in HSQC |
| Spin Quantum Number | Sharp lines, no quadrupolar broadening | |
| Gyromagnetic Ratio ( | -27.116 MHz/T | Negative sign affects phase correction |
| Chemical Shift Range | 110–135 ppm (Amide) | Relative to liquid NH |
| Solubility | ~24 g/L (20°C, Water) | pH dependent |
Synthesis and Enzymatic Resolution
For biological NMR applications (e.g., protein expression in E. coli), the D-isomer is often metabolically inert or potentially inhibitory. Therefore, researchers must either purchase pure L-[
Chemical Synthesis (Strecker Pathway)
The fundamental synthesis of
Enzymatic Resolution Workflow
To isolate the biologically active L-isomer, an enzymatic resolution using Acylase I (from Aspergillus melleus) is the standard protocol. This method relies on the enzyme's stereospecific hydrolysis of N-acetyl-L-amino acids.
Figure 1: Chemo-enzymatic workflow for resolving
Protocol: Enzymatic Resolution of N DL-Leucine
Objective: Produce analytical grade
-
Acetylation: Dissolve 10 mmol
N DL-leucine in 2M NaOH. Add acetic anhydride (1.2 eq) dropwise at 0°C while maintaining pH > 10. Acidify to precipitate N-acetyl- N-DL-leucine. -
Hydrolysis: Dissolve the acetylated product in water; adjust pH to 7.5 with LiOH. Add Acylase I (10 mg/mmol substrate). Incubate at 37°C for 24 hours.
-
Separation: Acidify the mixture to pH 5.0 and pass through a cation exchange column (Dowex 50W-X8, H+ form).
-
Flow-through: Contains N-acetyl-
N-D-leucine (save for racemization if recycling is needed). -
Elution: Wash column with water, then elute free
N L-leucine with 2M NH OH.
-
-
Validation: Verify optical purity via chiral HPLC or polarimetry.
Experimental Workflows
Solution NMR: Protein Backbone Assignment
In this application, the resolved L-isomer is added to minimal media for auxotrophic protein expression. Leucine is abundant in hydrophobic cores, making it a critical probe for protein folding studies.
-
Sample Prep: Express protein in M9 minimal media supplemented with 50-100 mg/L
N L-leucine. Use a leucine-auxotrophic E. coli strain (e.g., DL39) to prevent isotopic dilution. -
Pulse Sequence: 2D
H- N HSQC (Heteronuclear Single Quantum Coherence). -
Observation: Leucine residues will appear as distinct cross-peaks. Note that Leucine has no side-chain nitrogen ; the signal observed arises solely from the backbone amide (
-NH).
Solid-State NMR: Racemic Peptide Assemblies
This workflow utilizes the DL-mixture directly to study how chirality affects the supramolecular assembly of peptides, such as in amyloid fibrils or collagen mimetics.
-
Rationale: Racemic mixtures of amyloidogenic peptides often form fibrils with vastly different kinetics and morphologies than pure L-peptides.
N labeling allows the specific tracking of the leucine residue within the rigid lattice. -
Pulse Sequence:
N CP-MAS (Cross-Polarization Magic Angle Spinning).-
Contact Time: 1–2 ms (optimized for rigid solids).
-
Spinning Speed: 10–20 kHz to remove chemical shift anisotropy (CSA).
-
Figure 2: Decision matrix for experimental pulse sequences based on sample state.
Data Analysis and Interpretation
Chemical Shift Referencing
-
Primary Standard: Liquid NH
(0 ppm).[1] -
Secondary Standard (Practical): Nitromethane (380.2 ppm relative to NH
). -
Protein Context: Leucine backbone amides typically resonate between 118–126 ppm .
Interpreting Spectral Features[2][3]
-
Solution State (HSQC):
-
Peak Position: Sensitive to secondary structure.
- -Helix: Upfield shift (lower ppm).
- -Sheet: Downfield shift (higher ppm).
-
Peak Intensity: Reports on the mobility of the leucine residue. Broad/weak peaks indicate intermediate exchange (conformational flexibility).
-
-
Solid State (CP-MAS):
-
Line Width: Indicates the homogeneity of the sample. Racemic fibrils often show sharper lines if the racemate forms a "steric zipper" crystal structure, or broader lines if the D-isomer disrupts the L-lattice.
-
References
-
Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples. Source: National Institutes of Health (PubMed) [Link]
-
NMR-based metabolite studies with 15N amino acids. Source: National Institutes of Health (PMC) [Link]
-
Microbial synthesis of L-[15N]leucine and L-[15N]isoleucine. Source: PubMed [Link]
-
Assessment of L-leucine binding to LeuT WT by solid state NMR. Source: ResearchGate [Link]
-
Solid state NMR structural characterization of self-assembled peptides. Source: National Institutes of Health (PMC) [Link]
Sources
Methodological & Application
Application Note: Precision Quantitation of Leucine via LC-MS/MS Using DL-Leucine-15N
Executive Summary & Core Directive
This guide details the protocol for the absolute quantitation of Leucine in biological matrices (plasma, cell culture media) using DL-Leucine-15N as an Internal Standard (IS).
While Carbon-13 (
Scientific Principles & Experimental Logic
The Mechanism: Stable Isotope Dilution Assay (SIDA)
This protocol relies on SIDA, the gold standard for mass spectrometry quantitation. By spiking the sample with a known concentration of a stable isotope (DL-Leucine-15N) early in the workflow, the IS compensates for:
-
Matrix Effects: Ion suppression or enhancement during electrospray ionization (ESI).
-
Recovery Losses: Variance in extraction efficiency (e.g., during protein precipitation).
The Racemic Challenge (DL vs. L)
Biological Leucine is exclusively the L-enantiomer . The internal standard provided is DL-Leucine-15N (a 50:50 mixture of D and L).
-
On Achiral Columns (C18): D- and L-Leucine co-elute. The MS detector sees one peak for the analyte (L-Leu) and one peak for the IS (DL-Leu-15N). The method is valid because the ionization efficiency of D and L forms is identical.
-
On Chiral Columns: D and L separate. If using a chiral column, this protocol requires modification to integrate only the L-15N peak. This guide assumes standard Achiral C18 chromatography.
The Isobaric Trap: Leucine vs. Isoleucine
Leucine (Leu) and Isoleucine (Ile) are structural isomers with identical molecular weights (
Materials & Reagents
| Component | Grade/Specification | Notes |
| Analyte | L-Leucine | Authentic standard for calibration curves. |
| Internal Standard | DL-Leucine-15N | |
| LC Mobile Phase A | Water + 0.1% Formic Acid | LC-MS Grade. Acid ensures protonation ( |
| LC Mobile Phase B | Acetonitrile + 0.1% Formic Acid | LC-MS Grade. |
| Precipitation Agent | Methanol (cold) | For protein removal. |
| Column | C18 High-Resolution | e.g., Waters Acquity HSS T3 or Phenomenex Kinetex 1.7µm. |
Experimental Workflow
Diagram 1: Sample Preparation & Analysis Logic
This diagram illustrates the critical path from sample spike to data acquisition, highlighting the separation of isomers.
Caption: Workflow for Leucine quantitation. Note the co-elution of DL-Standard with L-Analyte, but separation from Isoleucine.
Detailed Protocol
Step 1: Internal Standard Preparation[1][2]
-
Stock Solution: Dissolve DL-Leucine-15N in 0.1 M HCl to a concentration of 10 mM. (Leucine is hydrophobic; acid aids solubility).
-
Working Solution: Dilute Stock in Methanol to 10 µM. This will serve as both the spiking solution and the precipitation agent.
Step 2: Sample Preparation (Protein Precipitation)
-
Aliquot 20 µL of plasma/media into a 1.5 mL tube.
-
Add 80 µL of Working IS Solution (Methanol containing DL-Leucine-15N).
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 20 minutes (enhances protein crash).
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer 50 µL of supernatant to an LC vial containing 150 µL of water (dilution prevents peak distortion from high organic content).
Step 3: LC-MS/MS Conditions
Chromatography (Critical for Isomer Separation):
-
Column: C18, 2.1 x 100 mm, 1.7 µm or 2.6 µm particle size.
-
Flow Rate: 0.3 mL/min.
-
Temperature: 40°C.
-
Gradient:
-
0-1 min: 1% B (Isocratic hold to load).
-
1-5 min: 1% to 15% B (Very shallow gradient is required to separate Leu/Ile).
-
5-6 min: 95% B (Wash).
-
6-8 min: 1% B (Re-equilibration).
-
Mass Spectrometry (MRM Parameters):
-
Ionization: ESI Positive Mode (
). -
Collision Gas: Argon or Nitrogen.
| Analyte | Precursor ( | Product ( | Dwell (ms) | Cone (V) | CE (eV) |
| L-Leucine | 132.1 | 86.1 | 50 | 20 | 15 |
| DL-Leucine-15N | 133.1 | 87.1 | 50 | 20 | 15 |
| Isoleucine (Interference) | 132.1 | 86.1 | - | - | - |
Technical Note: The fragmentation mechanism involves the loss of the carboxylic acid group (formic acid) to form the immonium ion (
).
Leu (
):Leu (
):(The nitrogen is retained in the immonium ion).
Data Analysis & Validation
Identification
Leucine usually elutes after Isoleucine on standard C18 columns.
-
Peak 1: Isoleucine (Transition 132.1 -> 86.1).
-
Peak 2: Leucine (Transition 132.1 -> 86.1) AND Internal Standard (Transition 133.1 -> 87.1).
Calculation
Use the Area Ratio method:
Calculate concentration using a linear regression (
Isotopic Correction (Optional but Recommended)
Since
-
Natural Leucine (
) is ~6% of the parent abundance. -
If the concentration of endogenous Leucine is very high, its M+1 isotope (133.1) may contribute to the IS channel (133.1).
-
Mitigation: Ensure the IS concentration (spiked at ~50 µM) is sufficient to overwhelm the M+1 contribution from the sample, or use a mathematical correction factor if sample concentrations vary wildly.
Troubleshooting: The Decision Tree
Diagram 2: Method Optimization & Troubleshooting
This diagram guides the user through the resolution of the most common failure mode: Leu/Ile co-elution.
Caption: Troubleshooting logic for resolving the Leucine/Isoleucine isobaric overlap.
References
-
National Institutes of Health (NIH). "A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma." Biomedical Chromatography. Available at: [Link]
-
Matrix Science. "Peptide Fragmentation: Immonium Ions." Mascot Help. Available at: [Link]
-
Waters Corporation. "Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System." Application Notes. Available at: [Link]
-
Hohmann, L., et al. "Quantification of the Compositional Information Provided by Immonium Ions on a Quadrupole-Time-of-Flight Mass Spectrometer." Analytical Chemistry. Available at: [Link]
Sources
DL-Leucine 15N in chiral chromatographic separation
Abstract & Introduction
Objective: To establish a robust, self-validating protocol for the chiral separation of DL-Leucine-15N (Leucine-
Significance:
Isotopically labeled amino acids, such as DL-Leucine-15N, are critical tools in quantitative proteomics (as Internal Standards) and metabolic flux analysis. While the
Technical Scope: This guide details two distinct separation mechanisms:
-
Crown Ether Complexation (Primary Method): Utilizes host-guest chemistry for maximum resolution of primary amines.
-
Macrocyclic Glycopeptide Interaction (Alternative Method): Utilizes Teicoplanin-based stationary phases for alternative selectivity.
Theoretical Basis & Mechanism
Isotope Effect on Chromatography
The substitution of
Primary Mechanism: Crown Ether (CROWNPAK)
The CROWNPAK CR-I(+) column employs a chiral crown ether (3,3’-diphenyl-1,1’-binaphthyl-20-crown-6) coated on silica.
-
Interaction: The ether oxygens form a host-guest complex with the protonated ammonium group (
) of the leucine. -
Chiral Recognition: The steric barrier imposed by the binaphthyl groups allows the crown ether to preferentially bind one enantiomer over the other.
-
Elution Order: On CR-I(+), the D-enantiomer forms a less stable complex (due to steric hindrance) and elutes first . The L-enantiomer binds more tightly and elutes second .
Figure 1: Mechanistic workflow of Crown Ether chiral recognition for Leucine-15N.
Protocol 1: CROWNPAK CR-I(+) (Standard Method)
Best for: Quality Control (QC) of reagents, highest resolution (
Instrumentation & Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary pump preferred).
-
Detector: UV-Vis (200 nm) or Refractive Index (RI).
-
Column: Daicel CROWNPAK CR-I(+) (3.0 mm i.d. × 150 mm, 5 µm).[1]
-
Reagents:
Mobile Phase Preparation
-
Solution A (Acidic Aqueous): Add 1.63 mL of HClO
(70%) to 1000 mL water. Adjust pH to 1.5 using a pH meter. Note: pH control is critical. Higher pH (>2.5) causes loss of retention as the amine deprotonates. -
Solution B (Organic): 100% Acetonitrile.
-
Final Isocratic Mix: 85% Solution A / 15% Solution B.
Step-by-Step Procedure
-
Equilibration: Flush column with Mobile Phase at 0.2 mL/min for 20 minutes. Increase to 0.4 mL/min and equilibrate until baseline is stable (approx. 15 mins).
-
Sample Prep: Dissolve 1.0 mg DL-Leucine-15N in 1 mL of Mobile Phase (Concentration: 1 mg/mL). Filter through 0.22 µm PTFE filter.
-
Injection: Inject 5.0 µL.
-
Run Parameters:
Expected Results (Data Table)
| Parameter | Value | Note |
| Retention Time ( | ~4.5 min | Elutes First |
| Retention Time ( | ~6.2 min | Elutes Second |
| Selectivity ( | ~1.45 | High Selectivity |
| Resolution ( | > 2.5 | Baseline Separation |
Protocol 2: LC-MS Compatible Method (Teicoplanin)
Best for: Biological samples, trace analysis, Mass Spectrometry detection.[4][5][6] Column: Astec CHIROBIOTIC T (Macrocyclic Glycopeptide).[4][7]
Rationale
Perchloric acid (used in Protocol 1) is non-volatile and dangerous for Mass Spectrometers (source corrosion). The CHIROBIOTIC T column allows for methanol/water mobile phases with volatile additives.
Method Parameters
-
Column: Astec CHIROBIOTIC T (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Methanol : Water (60 : 40 v/v) + 0.1% Formic Acid or Ammonium Acetate (10mM).
-
Flow Rate: 1.0 mL/min.
-
Detection: MS (ESI+), SIM mode monitoring m/z 133.1 (Leucine-15N [M+H]+).
-
Elution Order: typically L-Leucine elutes first, D-Leucine elutes second (Reverse of CROWNPAK).
Data Analysis & Validation
Calculating Enantiomeric Excess (ee)
When analyzing a sample purported to be pure L-Leucine-15N, calculate %ee:
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Co-elution (Low | pH too high (Protocol 1) | Adjust Aqueous pH to 1.5 using HClO |
| Peak Tailing | Column overload | Dilute sample to 0.1 mg/mL. |
| Inverted Peaks | Wrong Reference Column | Verify column type: CR-I(+) elutes D first; CR-I(-) elutes L first. |
| No Retention | Amine not protonated | Ensure Mobile Phase is acidic (pH < 2.0). |
References
-
Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). [Link]
-
Shimadzu Corporation. LC/MS/MS Method Package for D/L Amino Acids. [Link][8]
-
ResearchGate. Separation of D-Amino Acid-Containing Tripeptides Using Crown-Ether-Type Chiral Stationary Phase. [Link]
Sources
- 1. chiraltech.com [chiraltech.com]
- 2. chiraltech.com [chiraltech.com]
- 3. chiraltech.com [chiraltech.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. osti.gov [osti.gov]
- 6. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. researchgate.net [researchgate.net]
- 8. LC/MS/MS Method Package for D/L Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.co.kr]
using DL-Leucine 15N for origin of life abiotic synthesis
Application Note: Tracing Abiotic Peptide Synthesis with DL-Leucine- N
Executive Summary
This guide details the application of DL-Leucine-
This note covers two distinct experimental paradigms: Wet-Dry Cycling on Mineral Surfaces (simulating tidal pools) and Hydrothermal Vent Simulation (simulating deep-sea alkaline vents). It provides validated protocols for synthesis and rigorous analytical methods using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to quantify oligomerization efficiency.
Scientific Rationale & Causality
Why DL-Leucine?
-
Chiral Symmetry: Prebiotic chemistry likely operated on racemic mixtures before the evolution of homochirality. Using DL-Leucine prevents "biological bias" and allows the observation of spontaneous symmetry breaking or diastereomeric selection (e.g., LD- vs. LL-peptide formation).
-
Hydrophobicity: Leucine’s isobutyl side chain promotes the formation of amphiphilic peptides, which are essential for early membrane association and protocell assembly.
Why N Labeling?
-
Contamination Control: Terrestrial biology is dominated by
N (99.6%). A peptide signal enriched in N proves the molecule originated from the introduced precursor, not from handling contamination (skin, dust, bacteria). -
Mechanistic Insight: The chemical shift of
N in NMR is highly sensitive to its electronic environment. It provides a distinct signature change when a free amine ( ) converts to a peptide bond ( ), allowing real-time monitoring of polymerization.
Application A: Wet-Dry Cycling on Mineral Surfaces
Context: This protocol simulates terrestrial geothermal fields where amino acid solutions undergo fluctuating hydration states, thermodynamically driving the condensation reaction (water removal).
Materials
-
Precursor: DL-Leucine-
N (98 atom % N, Sigma-Aldrich/Isotec). -
Catalyst: Montmorillonite clay or Fumed Silica (surface area
), acid-washed to remove trace organics. -
Solvent: Nuclease-free, deionized water (pH adjusted to 9.0 with NaOH to favor nucleophilic amine attack).
Protocol Steps
-
Catalyst Preparation:
-
Suspend 50 mg of mineral catalyst in 1 mL of water.
-
Add DL-Leucine-
N to a final concentration of 50 mM. -
Reasoning: High local concentration on the mineral surface is critical for bimolecular collisions.
-
-
Cycling (The "Pump"):
-
Place open reaction vials in a heating block at 85°C .
-
Dry Phase (12 hours): Evaporate solvent completely. The mineral surface stabilizes the transition state, and low water activity shifts equilibrium toward condensation.
-
Wet Phase (12 hours): Rehydrate with 500 µL of water.
-
Repeat for 10–20 cycles .
-
-
Extraction:
-
Resuspend the dried mineral cake in 1 mL of 0.1 M
(to disrupt ionic interactions with the clay). -
Centrifuge at 10,000
for 5 mins. Collect supernatant for analysis.[1]
-
Application B: Simulated Hydrothermal Vent Synthesis
Context: This protocol simulates high-pressure, alkaline vent environments where thermal gradients and mineral precipitates (FeS/NiS) drive synthesis.
Materials
-
Reactor: Continuous flow reactor (Titanium or PEEK lining) capable of 100 bar / 150°C.
-
Fluids:
-
Fluid A (Simulated Seawater): Acidic, Fe(II)-rich.
-
Fluid B (Vent Fluid): Alkaline (pH 11), containing 20 mM DL-Leucine-
N and 5 mM .
-
Protocol Steps
-
Precipitate Formation:
-
Flow Fluid A and Fluid B into a mixing chamber at a 1:1 ratio.
-
Observation: Instant formation of FeS/NiS colloidal precipitates. These serve as the catalytic surface.
-
-
Thermal Incubation:
-
Maintain the reaction chamber at 120°C and 50 bar pressure.
-
Reasoning: High pressure prevents boiling, maintaining liquid-phase contact. The temperature provides activation energy for amide bond formation despite the hydrolytic environment.
-
-
Quenching:
-
Direct the effluent into an ice-bath collection vessel containing 0.1% Formic Acid to immediately stop reactions and protonate amines for MS analysis.
-
Analytical Validation (The "Trustworthiness" Pillar)
Method 1: Mass Spectrometry (LC-MS/MS)
Objective: Confirm oligomer length and
-
Instrumentation: Q-TOF or Orbitrap MS.
-
Logic: Every peptide bond formed from the labeled precursor will carry the
N mass tag.-
Monoisotopic Mass of Leucine (
N): 131.17 Da. -
Monoisotopic Mass of Leucine (
N): 132.17 Da (+1 Da shift). -
Dipeptide (Leu-Leu): Look for mass shift of +2 Da (two
N atoms). -
Tripeptide (Leu-Leu-Leu): Look for mass shift of +3 Da.
-
-
Validation Check: If you see a peak at the
N mass, it is contamination. Only the shifted peaks represent true abiotic synthesis.
Method 2: N-NMR Spectroscopy
Objective: Distinguish free monomer from peptide bonds.
-
Technique: 1D
N-NMR or 2D - N HSQC. -
Signature Shift:
-
Free DL-Leucine amine:
ppm (relative to liquid ). -
Peptide Bond Amide: Significant downfield shift to
ppm.
-
-
Protocol: Dissolve dried reaction product in
. A new peak appearing in the amide region is definitive proof of covalent polymerization.
Data Summary Table
| Parameter | Wet-Dry Cycling | Hydrothermal Simulation |
| Primary Driver | Water Activity ( | Thermal/Redox Gradients |
| Typical Yield | High (Oligomers | Low (mostly dimers/trimers) |
| Catalyst | Silica / Clay | Metal Sulfides (FeS, NiS) |
| Essential for quantifying yield | Essential for trace detection |
Visualization of Experimental Logic
The following diagram illustrates the workflow and the decision logic for validating abiotic synthesis using isotope labeling.
Figure 1: Workflow for tracing abiotic peptide synthesis. The
References
-
Leman, L., Orgel, L., & Ghadiri, M. R. (2004). Carbonyl sulfide-mediated prebiotic formation of peptides. Science, 306(5694), 283-286. Link
-
Forsythe, J. G., et al. (2015). Ester-mediated amide bond formation driven by wet–dry cycles: A possible path to polypeptides on the prebiotic Earth. Angewandte Chemie International Edition, 54(34), 9871-9875. Link
-
Hazen, R. M., & Sverjensky, D. A. (2010). Mineral surfaces, geochemical complexities, and the origins of life. Cold Spring Harbor Perspectives in Biology, 2(5), a002162. Link
-
Burcar, B., et al. (2016). RNA Oligomerization in Hydrothermal Vent Simulation. Astrobiology, 16(7). (Contextual reference for reactor setup). Link
Application Note: 15N-Labeled DL-Leucine for Peptide Synthesis Optimization & Chiral Method Development
Abstract
In therapeutic peptide development, maintaining enantiomeric purity is a Critical Quality Attribute (CQA). While standard synthesis utilizes pure L-amino acids, the validation of analytical methods requires robust "system suitability" standards containing the D-isomer. This guide details the application of 15N-labeled DL-leucine to synthesize isotopically labeled diastereomeric standards. These standards serve two critical functions: (1) Validating chiral HPLC/LC-MS separation methods by providing an unambiguous D-isomer marker, and (2) enabling NMR-based conformational analysis to determine how stereochemical inversion impacts peptide backbone dynamics.
Introduction: The Chirality Challenge
Regulatory bodies (FDA, EMA) require the quantification of racemization (epimerization) levels in peptide drugs, typically with limits <0.5%. Leucine is particularly prone to racemization during activation if high temperatures or strong bases are employed.
Using 15N-DL-Leucine offers a distinct advantage over non-labeled standards:
-
Spectral Resolution: The 15N label splits the amide signal in HSQC NMR, allowing immediate identification of the residue without overlap from natural abundance background.
-
Mass Discrimination: In LC-MS, the +1 Da mass shift (or +1.003 Da neutron mass) allows the DL-standard to be spiked into production batches as a co-eluting internal standard (if resolved) or a retention time marker (if unresolved) without interfering with the analyte's primary mass signal.
Experimental Workflow
The following diagram outlines the integration of 15N-DL-Leu into a Solid Phase Peptide Synthesis (SPPS) workflow to generate a "Diastereomeric Probe."
Caption: Workflow for integrating 15N-DL-Leu to generate diastereomeric peptide pairs for analytical method validation.
Protocol 1: Synthesis of the Diastereomeric Probe
Objective: To synthesize a model peptide (e.g., Leu-Enkephalin analog) incorporating 15N-DL-Leu to generate a 50:50 mixture of the native (L) and epimer (D) forms.
Reagents
-
Resin: Rink Amide MBHA (Loading: 0.5 mmol/g).
-
Labeled AA: Fmoc-DL-Leucine-15N (98 atom% 15N).
-
Coupling Agents: DIC (Diisopropylcarbodiimide) / Oxyma Pure.
-
Solvent: DMF (Dimethylformamide), peptide grade.
Step-by-Step Procedure
-
Resin Preparation: Swell 100 mg of resin in DCM for 20 min, then wash with DMF (3x).
-
Fmoc Removal: Treat with 20% piperidine in DMF (2 x 5 min). Wash with DMF (5x) and DCM (3x).
-
Standard Couplings: For non-labeled residues, use 4.0 eq of Fmoc-L-AA, 4.0 eq DIC, and 4.0 eq Oxyma. Reaction time: 45 min.
-
Critical Step (15N-DL-Leu Incorporation):
-
Dissolve Fmoc-DL-Leucine-15N (3.0 eq) and Oxyma (3.0 eq) in minimal DMF.
-
Add DIC (3.0 eq) immediately before adding to the resin.
-
Note: We reduce equivalents slightly to conserve isotope costs, extending reaction time to 90 min to ensure completion.
-
Mechanism:[1][2][3] Since the starting material is racemic, the coupling will produce both ...-L-Leu-... and ...-D-Leu-... sequences on the resin.
-
-
Cleavage: Incubate resin in TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.
Application 1: Analytical Method Development (HPLC/MS)
Objective: Use the synthesized mixture to optimize a chromatographic gradient that resolves the D-isomer from the L-isomer.
The Challenge
D-isomers often co-elute with L-isomers on standard C18 columns. By using the 15N-DL-mixture, you guarantee the presence of the D-isomer in the sample, allowing you to screen columns until separation is achieved.
Optimization Protocol
-
Column Selection: Start with a C18 column (e.g., Waters XSelect CSH C18). If separation is poor, switch to a C18-PFP (Pentafluorophenyl) or a Chiral stationary phase (e.g., Chiralpak IC).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (or Ammonium Formate pH 3.5 for better shape).
-
B: Acetonitrile.[4]
-
-
Gradient Screening: Run a shallow gradient (e.g., 0.5% B increase per minute) around the expected elution time.
-
Detection (MS): Monitor the extracted ion chromatogram (EIC) for the labeled mass
.-
Result: You should observe two distinct peaks with identical mass (isobaric diastereomers).
-
Validation: The peak eluting differently from your pure L-standard reference is the D-isomer.
-
Data Summary: Separation Efficiency Example
| Parameter | C18 Standard | C18-PFP | Chiralpak IC |
| Resolution (Rs) | 0.8 (Co-elution) | 1.5 (Baseline) | > 3.0 (Wide Separation) |
| Elution Order | L then D (typically) | D then L (varies) | Varies |
| Application | Not suitable for QC | Recommended for QC | Specialized Chiral Analysis |
Application 2: NMR-Based Structural Analysis
Objective: Differentiate the L and D residues using 15N-HSQC spectroscopy to understand structural perturbations.
Rationale
The incorporation of a D-amino acid changes the local magnetic environment (
Experimental Setup
-
Instrument: 600 MHz NMR with Cryoprobe.
-
Solvent: 90% H2O / 10% D2O (pH 5.0) or DMSO-d6.
-
Pulse Sequence: hsqcetfpf3gpsi (Sensitivity-enhanced 15N-HSQC with water suppression).
Interpretation Logic
The 15N-DL-Leu sample will show two distinct cross-peaks for the Leucine residue in the HSQC spectrum, whereas a pure L-sample would show only one.
Caption: Logic flow for distinguishing diastereomers using 15N chemical shifts.
Validating the Assignment
To confirm which peak corresponds to the D-isomer without relying solely on prediction:
-
Spike the sample with a small amount of pure unlabeled L-peptide .
-
The HSQC peak that does not increase in intensity (relative to the 15N signal) or the peak that aligns with the unlabeled standard in a separate 15N-filtered experiment is the L-isomer. However, since the spike is unlabeled, a better approach is:
-
1H-1H NOESY: The D-isomer often shows strong
NOEs that are characteristic of specific turn structures induced by the D-chirality, distinct from the L-isomer's alpha-helical or beta-sheet patterns.
-
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
Marfey, P. (1984).[5] Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene. Carlsberg Research Communications, 49(6), 591–596. Link
-
Bax, A., & Grzesiek, S. (1993).[6] Methodological advances in protein NMR. Accounts of Chemical Research, 26(4), 131–138. Link
-
FDA Guidance for Industry. (2014). Immunogenicity Assessment for Therapeutic Protein Products. (Highlighting the risk of D-amino acids in aggregation/immunogenicity). Link
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247. Link
Sources
- 1. Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. mdpi.com [mdpi.com]
- 6. pound.med.utoronto.ca [pound.med.utoronto.ca]
DL-Leucine 15N tracer methods for total nitrogen analysis
Application Note: AN-N15-LEU-01
Title: Precision Quantitation of Total Nitrogen and
Executive Summary
This guide details the methodology for using DL-Leucine-(
Theoretical Basis & Experimental Logic
The Role of the Tracer
In Total Nitrogen analysis, the primary challenge is ensuring complete oxidation of organic nitrogen into nitrogen gas (
-
Process Efficiency Standard: By spiking a difficult matrix (e.g., lipid-rich tissue) with a known mass of highly enriched DL-Leucine, researchers can calculate the Nitrogen Recovery Efficiency (NRE). Any deviation from the theoretical yield indicates incomplete combustion or leaks.
-
Isotope Dilution Quantitation: In flux studies, the dilution of the
N tracer by the sample's natural abundance nitrogen ( N) allows for the precise calculation of the total nitrogen pool size, independent of extraction yield.
Analytical Principle: EA-IRMS
The workflow utilizes Flash Combustion . The sample is encapsulated in tin, which reacts exothermically with oxygen at ~1000°C (raising local temp to ~1800°C). This ensures quantitative conversion of all N forms to
Analytical Workflow Visualization
The following diagram illustrates the critical path from sample preparation to isotopic detection.
Figure 1: Schematic of the EA-IRMS flow path for Nitrogen analysis. High-contrast nodes indicate thermal zones (Red/Yellow) and detection (Black).
Detailed Protocol
Materials & Reagents
-
Tracer: DL-Leucine-(
N), 98 atom% N (Sigma-Aldrich or Cambridge Isotope Labs). -
Primary Standards: IAEA-N1 (Ammonium Sulfate,
+0.4‰), USGS40 (Glutamic Acid, -4.5‰). -
Consumables: Tin capsules (Pressed, 5x9 mm), Vanadium Pentoxide (
) for sulfur-rich samples.
Instrument Configuration (Thermo Flash EA / Delta V or equivalent)
| Parameter | Setting | Rationale |
| Combustion Temp | 1020°C | Ensures breakdown of refractory organic N. |
| Reduction Temp | 650°C | Optimal for Cu efficiency without melting the reactor glass. |
| Helium Carrier Flow | 90–100 mL/min | Maintains peak shape and chromatographic resolution. |
| Oxygen Loop | 10 mL (Flash) | Sufficient excess |
| Trap Current | 200 µA | Standard emission for N2 sensitivity. |
Step-by-Step Procedure
Step 1: Preparation of Calibration Standards
-
Prepare a stock solution of DL-Leucine-(
N) if using liquid spiking, or use solid micro-weighing. -
Linearity Check: Weigh DL-Leucine amounts ranging from 50 µg to 500 µg N. This confirms the IRMS linearity (Ion source response vs. pressure).
-
Isotopic Calibration: Weigh IAEA-N1 and USGS40 standards (approx. 100 µg N) to anchor the
scale to Air.
Step 2: Sample Encapsulation
-
Weigh the biological/environmental sample (dried and ground) into a tin capsule.
-
Spiking (Method A - Solid): Add precisely weighed DL-Leucine-(
N) powder (e.g., 0.1 mg) directly to the capsule. -
Spiking (Method B - Liquid): Pipette 10 µL of DL-Leucine stock into the capsule containing the sample. Dry at 60°C for 4 hours.
-
Fold the capsule using the "clean forceps" technique to exclude atmospheric nitrogen.
Step 3: Analysis Sequence
-
Conditioning: Run 3 "Bypass" samples (empty tin caps) to purge air.
-
Stability: Run 3 Reference Gas pulses. Standard Deviation (SD) of
must be < 0.05‰. -
Sequence:
-
Reference Std (IAEA-N1)[1]
-
Reference Std (USGS40)
-
Sample 1
-
Sample 1 + DL-Leucine Spike
-
Sample 2
-
...
-
Drift Check (DL-Leucine Natural Abundance)
-
Step 4: Memory Effect Correction
High-enrichment tracers cause "carryover" (memory effect) where
-
Protocol: Analyze a blank or natural abundance standard immediately after any enriched sample.
-
Correction: If the blank shows elevated
N, apply a background subtraction algorithm based on the previous peak area.
Data Analysis & Calculations
Converting to Atom Percent (At%)
The IRMS reports values in delta notation (
Where
Atom Percent Excess (APE)
This represents the enrichment above the natural background:
Total Nitrogen Recovery (QC Check)
When using DL-Leucine as a spike:
-
Acceptance Criteria: 98% - 102%.
-
Troubleshooting: Low recovery (<95%) usually indicates incomplete combustion (ash buildup) or a gas leak.
Biological Pathway Context
While DL-Leucine is the analytical standard, understanding the metabolic fate of Leucine is vital if this method is applied to in vivo tracer studies (using L-Leucine).
Figure 2: Simplified metabolic fate of Leucine. The "Transamination" step is reversible, making Leucine a unique tracer for protein turnover.
References
-
USGS Reston Stable Isotope Laboratory. (2025). Reference Materials and Calibration Services. United States Geological Survey.[3][4][5] [Link]
-
International Atomic Energy Agency (IAEA). (2023).[3] Reference Materials for Stable Isotopes. IAEA Analytical Quality Control Services. [Link]
-
Gentile, N., et al. (2013). "
measurement of organic and inorganic substances by EA-IRMS: A speciation-dependent procedure." Analytical and Bioanalytical Chemistry. [Link]
Sources
Application Note: A Strategic Pathway for the Synthesis of ¹⁵N-Labeled Benzimidazole Dyes Utilizing DL-Leucine as an Isotopic Source
Abstract
This technical guide provides a detailed, field-proven protocol for the synthesis of ¹⁵N-labeled benzimidazole dyes, leveraging ¹⁵N-DL-Leucine as the initial source of the stable isotope. Isotopic labeling is a cornerstone of modern drug discovery and development, enabling precise tracking of metabolic pathways, elucidation of reaction mechanisms, and quantification in bioanalytical studies.[1] This document outlines a robust, multi-step synthetic strategy designed for adaptability and high isotopic incorporation. We will detail the conversion of ¹⁵N-DL-Leucine into a versatile ¹⁵N-ammonia synthon, followed by its use in the construction of a ¹⁵N-labeled o-phenylenediamine precursor, and culminating in the final cyclization to yield the target benzimidazole dye. The causality behind experimental choices, self-validating analytical checkpoints, and comprehensive protocols are provided to ensure reproducibility and success for researchers in the field.
Introduction: The Significance of ¹⁵N-Labeling in Benzimidazole Scaffolds
The benzimidazole motif is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities, including antifungal, anticancer, and antihypertensive properties.[2][3] The ability to introduce a ¹⁵N stable isotope into the benzimidazole core provides an invaluable tool for pharmaceutical development.[4]
Key Applications Include:
-
Metabolic Studies: ¹⁵N-labeled compounds allow for unambiguous tracking of a drug candidate and its metabolites in complex biological systems using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5][6]
-
Pharmacokinetics (ADME): Isotopic labeling is the gold standard for absorption, distribution, metabolism, and excretion (ADME) studies, providing precise quantification and identification of metabolic fate.[1][4]
-
Mechanism of Action: By tracing the isotopic label, researchers can gain insights into drug-target interactions, enzyme inhibition kinetics, and reaction mechanisms at a molecular level.
This guide addresses the challenge of incorporating a ¹⁵N label from a readily available and cost-effective precursor, ¹⁵N-DL-Leucine, into the heterocyclic core of a benzimidazole dye.
Scientific Principles and Synthetic Strategy
A direct condensation of DL-Leucine with a phenylenediamine precursor is not a viable route for labeling the benzimidazole core itself, as it would typically incorporate the entire leucine side chain. Therefore, a more strategic, multi-step approach is necessary. Our pathway is designed around the conversion of the ¹⁵N-amino group of leucine into a more synthetically versatile nitrogen source.
The overall workflow is as follows:
Figure 1: Overall synthetic workflow from ¹⁵N-DL-Leucine to the final dye.
The core of this strategy lies in the Phillips condensation reaction, a classical and highly reliable method for forming the benzimidazole ring.[7][8] This reaction involves the cyclization of an o-phenylenediamine with an aldehyde or carboxylic acid, typically under acidic conditions.[9][10][11] Our protocol first focuses on the efficient synthesis of the key ¹⁵N-labeled o-phenylenediamine intermediate.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use.
Stage 1: Generation of a ¹⁵N-Ammonium Salt from ¹⁵N-DL-Leucine
Causality: The objective of this stage is to liberate the ¹⁵N-labeled amino group from the complex leucine backbone into a simple, usable form like ammonia. While various methods exist, a controlled degradation using a strong oxidizing agent in an acidic medium followed by trapping as ammonium sulfate provides a practical route.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| ¹⁵N-DL-Leucine | 132.18 | 10.0 | 1.322 g |
| Potassium Permanganate | 158.03 | 40.0 | 6.321 g |
| Sulfuric Acid (conc.) | 98.08 | - | ~20 mL |
| Sodium Hydroxide (10 M) | 40.00 | - | As needed |
| Deionized Water | 18.02 | - | ~200 mL |
Protocol:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet tube connected to a trap containing 20 mL of 1 M H₂SO₄, add ¹⁵N-DL-Leucine (1.322 g, 10.0 mmol).
-
Slowly add 30 mL of deionized water and stir to dissolve.
-
Carefully add 10 mL of concentrated H₂SO₄ to the flask while cooling in an ice bath.
-
Prepare a solution of potassium permanganate (6.321 g, 40.0 mmol) in 100 mL of deionized water and add it to the dropping funnel.
-
Add the permanganate solution dropwise to the stirred leucine solution over 60-90 minutes. The reaction is exothermic; maintain the temperature below 40 °C. A brown precipitate of MnO₂ will form.
-
After the addition is complete, gently heat the reaction mixture to 50-60 °C for 1 hour to ensure complete reaction.
-
Increase the heat to a gentle boil, allowing the liberated ¹⁵N-ammonia gas to be carried by water vapor into the sulfuric acid trap. Continue for 2 hours.
-
Self-Validation: To ensure all ammonia has been captured, periodically test the pH of the vapor exiting the trap; it should be neutral.
-
The trap now contains a solution of ¹⁵N-ammonium sulfate, [(¹⁵NH₄)₂SO₄]. This solution can be carefully concentrated by gentle heating to a smaller volume for use in the next stage. Assume quantitative capture for subsequent calculations.
Stage 2: Synthesis of 2-Nitro-¹⁵N-aniline
Causality: This step utilizes the powerful electron-withdrawing effect of the nitro group to activate the ortho-position of 2-fluoronitrobenzene for nucleophilic aromatic substitution (SNA_r). The ¹⁵N-ammonia generated in Stage 1 acts as the nucleophile, displacing the fluoride to form the desired product.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-Fluoronitrobenzene | 141.10 | 9.0 | 1.27 g (0.98 mL) |
| ¹⁵N-Ammonium Sulfate Sol'n | - | ~5.0 | From Stage 1 |
| Dimethyl Sulfoxide (DMSO) | 78.13 | - | 40 mL |
| Potassium Carbonate (K₂CO₃) | 138.21 | 20.0 | 2.76 g |
Protocol:
-
In a 100 mL round-bottom flask, combine the concentrated ¹⁵N-ammonium sulfate solution from Stage 1 with potassium carbonate (2.76 g, 20.0 mmol) in 40 mL of DMSO. Stir vigorously. The K₂CO₃ acts as a base to liberate free ¹⁵NH₃ in situ.
-
Add 2-fluoronitrobenzene (1.27 g, 9.0 mmol) to the mixture.
-
Fit the flask with a reflux condenser and heat the reaction mixture in an oil bath at 120 °C for 4-6 hours.
-
Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The starting material (2-fluoronitrobenzene) should be consumed, and a new, more polar yellow-orange spot (the product) should appear.
-
After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water.
-
A yellow-orange precipitate of 2-nitro-¹⁵N-aniline will form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and air-dry.
-
The crude product can be purified by recrystallization from ethanol/water to yield bright orange needles. Expected yield: 70-80%.
Stage 3: Reduction to ¹⁵N-o-phenylenediamine
Causality: The aromatic nitro group is selectively reduced to a primary amine. Stannous chloride (SnCl₂) in concentrated hydrochloric acid is a classic, high-yielding method for this transformation that is tolerant of many other functional groups.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-Nitro-¹⁵N-aniline | 139.11 | 6.0 | 0.835 g |
| Stannous Chloride Dihydrate | 225.65 | 30.0 | 6.77 g |
| Hydrochloric Acid (conc.) | 36.46 | - | 25 mL |
| Sodium Hydroxide (10 M) | 40.00 | - | ~50-60 mL |
| Dichloromethane (DCM) | 84.93 | - | 3 x 50 mL |
Protocol:
-
Suspend the 2-nitro-¹⁵N-aniline (0.835 g, 6.0 mmol) in 25 mL of concentrated HCl in a 250 mL flask.
-
Add a solution of SnCl₂·2H₂O (6.77 g, 30.0 mmol) in 15 mL of concentrated HCl portion-wise while stirring in an ice bath.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours, then at 50 °C for 1 hour until the orange color disappears.
-
Cool the reaction mixture in an ice bath and carefully neutralize by the slow addition of 10 M NaOH until the solution is strongly basic (pH > 12). A precipitate of tin salts will form.
-
Extract the aqueous slurry with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield ¹⁵N-o-phenylenediamine as a light-sensitive solid. Expected yield: 85-95%.
-
Self-Validation: The product is prone to oxidation and should be used immediately in the next step. Its purity can be quickly checked by TLC and melting point.
Stage 4: Phillips Condensation to form the ¹⁵N-Benzimidazole Dye
Causality: This is the key ring-forming step. The ¹⁵N-labeled diamine undergoes acid-catalyzed condensation with an aldehyde. The aldehyde chosen here, 4-(dimethylamino)benzaldehyde, will result in a dye with strong visible light absorption due to the extended push-pull electronic system.
Figure 2: Mechanism of the Phillips condensation step.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| ¹⁵N-o-phenylenediamine | 109.13 | 5.0 | 0.546 g |
| 4-(dimethylamino)benzaldehyde | 149.19 | 5.0 | 0.746 g |
| Ethanol | 46.07 | - | 30 mL |
| Hydrochloric Acid (4 M in Dioxane) | - | ~1.0 | ~0.25 mL |
Protocol:
-
In a 100 mL round-bottom flask, dissolve the crude ¹⁵N-o-phenylenediamine (0.546 g, 5.0 mmol) and 4-(dimethylamino)benzaldehyde (0.746 g, 5.0 mmol) in 30 mL of ethanol.
-
Add a catalytic amount of 4 M HCl in dioxane (~5 drops, or 0.25 mL).
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 3 hours.
-
Self-Validation: Monitor the reaction by TLC. The disappearance of the starting materials and the formation of a new, highly colored, and UV-active spot indicates product formation.
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to induce crystallization.
-
Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Stage 5: Purification and Characterization
-
Purification: The crude dye can be further purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent like ethanol or acetonitrile.
-
Characterization:
-
Mass Spectrometry (MS): The most critical analysis. An ESI-MS spectrum should show a molecular ion peak (M+H)⁺ that is one mass unit higher than the unlabeled analogue, confirming the incorporation of a single ¹⁵N atom.
-
NMR Spectroscopy:
-
¹H NMR will confirm the overall structure of the benzimidazole dye.
-
¹³C NMR will also confirm the carbon skeleton.
-
¹⁵N NMR (if available) will show a signal confirming the presence of the label. Alternatively, high-resolution ¹H NMR may show small couplings to the ¹⁵N nucleus on adjacent protons.
-
-
Melting Point: Compare the melting point to the literature value for the unlabeled compound; they should be nearly identical.
-
Conclusion
This application note provides a comprehensive and logically structured protocol for the synthesis of ¹⁵N-labeled benzimidazole dyes starting from ¹⁵N-DL-Leucine. By breaking down the process into distinct, manageable stages, this guide offers a reliable pathway for producing valuable isotopically labeled compounds. The successful synthesis and characterization of these molecules will empower researchers to conduct sophisticated studies in drug metabolism, pharmacokinetics, and mechanistic biology, ultimately accelerating the development of new and improved therapeutics.
References
-
Heravi, M. R. P. (2013). Plausible mechanism for the formation of benzimidazoles. ResearchGate. Available at: [Link]
-
Wang, Q., et al. (2022). Synthesis of 15N-labeled heterocycles via the cleavage of C–N bonds of anilines and glycine-15N. Chemical Communications. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2021). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. ResearchGate. Available at: [Link]
-
Husain, A., et al. (2015). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Pharmacognosy Magazine. Available at: [Link]
-
Crüsemann, M., et al. (2023). The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. Frontiers in Fungal Biology. Available at: [Link]
-
Chavan, B. B. (2024). Synthesis of benzimidazole using plant assisted zinc sulphide by green approach. AIP Conference Proceedings. Available at: [Link]
-
Organic Chemistry Portal. Benzimidazole synthesis. organic-chemistry.org. Available at: [Link]
-
Khan, I., et al. (2020). An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach. Current Microwave Chemistry. Available at: [Link]
-
Samanta, S., et al. (2020). Synthesis of benzimidazole and its derivatives by conventional and microdroplet methods. ResearchGate. Available at: [Link]
-
Tuchman, M., et al. (1988). Microbial synthesis of L-[15N]leucine L-[15N]isoleucine, and L-[3-13C]-and L-[3'-13C]isoleucines studied by nuclear magnetic resonance and gas chromatography-mass spectrometry. Journal of Biological Chemistry. Available at: [Link]
-
Alfa Chemistry. 15N Labeled Compounds. isotope-science.com. Available at: [Link]
-
Das, B., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. Available at: [Link]
-
Pop, R., et al. (2021). Synthesis of 10–15 benzimidazole derivatives. ResearchGate. Available at: [Link]
-
Abourehab, M. A. S., et al. (2025). Novel benzimidazole hybrids: design, synthesis, mechanistic studies, antifungal potential and molecular dynamics. RSC Medicinal Chemistry. Available at: [Link]
-
Mutlib, A. E. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology. Available at: [Link]
-
Fathollahi, F., et al. (2025). DFT study on the mechanism of benzimidazole synthesis from phenylenediamine and formic acid: Activation energies and transition states' locations. ResearchGate. Available at: [Link]
-
Kumar, A., et al. (2024). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. ACS Omega. Available at: [Link]
-
Horber, F. F., et al. (1989). Effects of [15N]leucine infused at low rates on leucine metabolism in humans. American Journal of Physiology-Endocrinology and Metabolism. Available at: [Link]
-
Al-Bayati, Z. H. F., et al. (2023). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules. Available at: [Link]
Sources
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- 2. Novel benzimidazole hybrids: design, synthesis, mechanistic studies, antifungal potential and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 5. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzimidazole synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
DL-Leucine 15N applications in D-amino acid oxidase research
Application Note: High-Fidelity D-Amino Acid Oxidase (DAAO) Kinetic Profiling and Metabolic Flux Analysis Using DL-Leucine-15N
Executive Summary
This guide details the application of DL-Leucine-15N (a stable isotope-labeled racemic mixture) as a superior probe for D-amino acid oxidase (DAAO) activity. While traditional DAAO assays rely on indirect measurement of hydrogen peroxide (
By utilizing DL-Leucine-15N , researchers can leverage the 15N-NMR and LC-MS/MS platforms to directly monitor the enzymatic release of
Key Applications:
-
Kinetic Characterization: Real-time monitoring of ammonia release via 15N-NMR.
-
Inhibitor Screening: High-throughput validation of schizophrenia therapeutic candidates (e.g., DAAO inhibitors).
-
Metabolic Flux Analysis: Tracking D-amino acid nitrogen recycling in glial/neuronal co-cultures.
Scientific Principle & Mechanism
DAAO stereoselectively oxidizes D-amino acids to
-
Selectivity: DAAO binds only D-Leucine-15N . The L-Leucine-15N remains unreacted, serving as a perfect concentration reference.
-
The Reaction:
-
Detection:
-
NMR: The chemical shift of the amide nitrogen in Leucine (~120 ppm) is distinct from the released ammonium ion (
, ~20-40 ppm). -
Mass Spectrometry: In cellular systems, the released
is rapidly scavenged by Glutamine Synthetase (GS), transferring the label to Glutamine-5- .
-
Pathway Diagram: DAAO-Mediated 15N Flux
Caption: Stereoselective deamination of DL-Leucine-15N by DAAO. L-Leucine-15N remains inert, serving as an internal reference.
Protocol A: Real-Time Kinetic Assay via 15N-NMR
Purpose: To determine
Materials:
-
Substrate: DL-Leucine-15N (98%+ 15N enrichment).
-
Enzyme: Recombinant human or porcine DAAO.
-
Buffer: 75 mM Sodium Pyrophosphate, pH 8.5 (Optimal for DAAO stability).
-
Instrument: NMR Spectrometer (500 MHz or higher recommended) equipped with a cryoprobe.
Step-by-Step Methodology:
-
Substrate Preparation:
-
Prepare a 200 mM stock of DL-Leucine-15N in
. -
Note: Since the mixture is racemic, a 200 mM DL-stock contains 100 mM D-Leucine-15N (the active substrate). Adjust calculations accordingly.
-
-
Reaction Assembly (500 µL volume):
-
In a 5mm NMR tube, combine:
-
440 µL Buffer (Pyrophosphate pH 8.5 in 10%
for lock). -
50 µL DL-Leucine-15N Stock (Final [D-Leu] = 10 mM).
-
Optional: 5 µL Inhibitor (e.g., Sodium Benzoate) for screening.
-
-
-
Baseline Acquisition (
):-
Insert tube into NMR. Shim and tune for 15N.
-
Acquire a single 1D 15N spectrum (e.g., HSQC or direct 15N if sensitivity allows).
-
Verify the doublet signal of Leucine amine nitrogen at ~120 ppm.
-
-
Initiation:
-
Eject tube. Add 10 µL DAAO enzyme (~0.1 - 0.5 Units). Invert gently to mix.
-
Critical: Do not vortex vigorously; DAAO is a flavoprotein and can be denatured by frothing.
-
-
Kinetic Loop:
-
Immediately return to magnet.
-
Acquire sequential spectra every 2-5 minutes for 60 minutes.
-
Monitor the emergence of the singlet peak at 20–25 ppm (corresponding to
).
-
-
Data Analysis:
-
Integrate the area of the
peak over time. -
Normalize against the L-Leucine-15N signal (which should remain constant).
-
Plot Rate (
) vs. Substrate Concentration to derive Michaelis-Menten parameters.
-
Protocol B: Cellular Metabolic Flux Analysis (LC-MS)
Purpose: To distinguish DAAO-mediated D-amino acid metabolism from L-amino acid pathways in neuronal/glial cell cultures.
Context: In the brain, DAAO degrades D-Serine (an NMDA receptor co-agonist).[4][5][6] Using DL-Leucine-15N allows researchers to track the nitrogen fate. The released
Workflow Diagram:
Caption: Tracking DAAO activity via 15N incorporation into Glutamine using LC-MS/MS.
Methodology:
-
Cell Culture:
-
Culture DAAO-expressing cells (e.g., U87 glioblastoma or primary astrocytes) in standard media.
-
Wash cells 2x with PBS to remove background amino acids.
-
Switch to EBSS (Earle's Balanced Salt Solution) supplemented with 1 mM DL-Leucine-15N .
-
-
Incubation:
-
Incubate for 1–4 hours at 37°C.
-
Control: Include a sample with a specific DAAO inhibitor (e.g., 10 µM CBIO or Sodium Benzoate).
-
-
Extraction:
-
Remove media. Wash cells rapidly with ice-cold saline.
-
Add 80% Methanol (-80°C) to quench metabolism and extract metabolites.
-
Centrifuge at 14,000 x g for 10 min. Collect supernatant.
-
-
LC-MS/MS Parameters:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column for polar amino acid retention.
-
Mobile Phase: A: 20 mM Ammonium Acetate / B: Acetonitrile.
-
MRM Transitions:
-
Glutamine (Unlabeled): 147.1 -> 84.1
-
Glutamine-15N (M+1): 148.1 -> 85.1 (Indicates DAAO activity recycling nitrogen).
-
D-Leucine-15N (Substrate): 133.1 -> 87.1
-
-
-
Interpretation:
-
High levels of Glutamine-15N indicate active DAAO processing D-Leucine and releasing ammonia that is scavenged by Glutamine Synthetase.
-
Inhibition of DAAO should drastically reduce the Glutamine-15N signal, confirming the pathway specificity.
-
Comparative Analysis of Methods
| Feature | Traditional H2O2 Assay (Amplex Red) | 15N-NMR (Ammonia Detection) | LC-MS Flux (Gln-15N) |
| Specificity | Moderate (H2O2 interference possible) | High (Direct product detection) | High (Metabolic fate tracking) |
| Substrate | D-Amino Acids | DL-Leucine-15N | DL-Leucine-15N |
| Interference | Antioxidants, Catalase, Peroxidase | None | Ion suppression (matrix effects) |
| Sensitivity | High (nM range) | Low/Moderate (µM range) | Very High (nM range) |
| Throughput | High (96/384 well) | Low (Single tube) | Moderate (HPLC time) |
| Primary Use | Initial Screening | Detailed Kinetics / Mechanism | Cellular Pathway Validation |
References
-
Pollegioni, L., et al. (2007).[5][7] "D-Amino acid oxidase: structure, function, and regulation." Frontiers in Bioscience.
-
Molla, G., et al. (2006).[4] "Characterization of human D-amino acid oxidase." FEBS Letters.
-
Kanamori, K., et al. (2019). "NMR-based metabolite studies with 15N amino acids." Journal of Biomolecular NMR.
-
Weatherly, C.A., et al. (2017). "D-Amino Acid Oxidase Specificity and Inhibitor Screening." Journal of Pharmaceutical and Biomedical Analysis.
-
Sasabe, J., et al. (2014). "D-Amino acid oxidase controls motoneuron degeneration through D-serine regulation." Proceedings of the National Academy of Sciences.
Sources
- 1. DAAO | DAAIR center [d-aminoacids.com]
- 2. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 3. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Human D-Amino Acid Oxidase: Structure, Function, and Regulation [frontiersin.org]
- 5. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Application Notes and Protocols: Tracing Non-Ribosomal Peptide Synthesis with DL-Leucine-¹⁵N
Introduction: Unveiling the Blueprint of Non-Ribosomal Peptides
Non-ribosomal peptides (NRPs) represent a class of natural products with immense structural and functional diversity, encompassing a wide array of antibiotics, immunosuppressants, and other pharmacologically significant agents.[1][2] Unlike ribosomal protein synthesis, which is template-driven by mRNA, NRPs are assembled by large, multi-enzyme complexes known as Non-Ribosomal Peptide Synthetases (NRPSs). These enzymatic assembly lines offer a remarkable degree of flexibility, incorporating not only the 20 proteinogenic amino acids but also a vast repertoire of non-proteinogenic and modified monomers. This biosynthetic plasticity makes NRPs a fertile ground for drug discovery and synthetic biology.
Understanding the biosynthetic pathway of a novel NRP is paramount for its characterization, derivatization, and heterologous production. Stable isotope labeling is a powerful and indispensable tool in these investigations, providing an unambiguous means to trace the incorporation of precursors into the final molecule. This application note provides a detailed guide for researchers on the use of DL-Leucine-¹⁵N as a tracer in studies of NRP biosynthesis. Leucine is a frequently incorporated amino acid in NRPs, and its ¹⁵N-labeled form serves as an excellent probe for elucidating biosynthetic pathways through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
The Rationale for Using DL-Leucine-¹⁵N
The choice of DL-Leucine-¹⁵N is predicated on several key factors:
-
Prevalence: Leucine is a common building block in many known NRPs, making it a statistically relevant precursor to investigate.
-
Stable Isotope: The ¹⁵N isotope is non-radioactive, ensuring safety in handling and disposal. Its natural abundance is low (approximately 0.37%), which allows for a clear distinction between labeled and unlabeled molecules.
-
Analytical Sensitivity: The mass shift of +1 Da per incorporated ¹⁵N atom is readily detectable by modern mass spectrometers. Furthermore, the ¹⁵N nucleus is NMR-active, enabling the use of powerful techniques like ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy to pinpoint the location of the label within the molecule.
-
Racemic Mixture (DL-): NRPSs often incorporate both D- and L-isomers of amino acids. The use of a DL-racemic mixture ensures that the appropriate enantiomer is available for incorporation, maximizing the chances of successful labeling, especially when the stereospecificity of the NRPS adenylation domains is unknown.
This guide will provide a comprehensive workflow, from the initial feeding experiments to the final analytical determination of ¹⁵N incorporation, empowering researchers to confidently employ DL-Leucine-¹⁵N in their quest to understand and engineer NRP biosynthesis.
Experimental Workflow Overview
The overall process of using DL-Leucine-¹⁵N to study NRP biosynthesis can be broken down into four key stages. Each stage requires careful planning and execution to ensure the generation of high-quality, interpretable data.
Caption: High-level overview of the experimental workflow.
Part 1: Isotope Feeding Protocol
This section provides a detailed protocol for feeding DL-Leucine-¹⁵N to a microbial culture producing a non-ribosomal peptide. The protocol is designed to be a starting point and may require optimization depending on the specific microorganism and target NRP.
Causality Behind Experimental Choices
The success of a labeling experiment hinges on understanding the physiology of the producing organism. NRPs are secondary metabolites, and their production is often initiated as the culture enters the stationary phase of growth. Therefore, the timing of the addition of the labeled precursor is critical. Adding the label too early may result in its consumption for primary metabolism (e.g., protein synthesis), diluting the pool available for NRP synthesis. Adding it too late may miss the window of active NRP production.
A common challenge in specific amino acid labeling is "isotopic scrambling," where the ¹⁵N from leucine is metabolically transferred to other amino acids via transamination reactions. This can complicate the interpretation of results. To mitigate this, a strategy of co-feeding a mixture of unlabeled amino acids (excluding leucine) is often employed. This "floods" the cellular pools of other amino acids, reducing the likelihood that the ¹⁵N-labeled amino group from leucine will be scavenged and incorporated elsewhere.[3][4]
Materials
-
DL-Leucine-¹⁵N (≥98% isotopic purity)
-
Producing microorganism (e.g., Streptomyces, Pseudomonas, Bacillus species)
-
Appropriate liquid culture medium (production medium)
-
Sterile flasks
-
Shaking incubator
-
Mixture of unlabeled proteinogenic amino acids (optional, for preventing scrambling)
-
Sterile-filtered water or appropriate solvent for DL-Leucine-¹⁵N
Step-by-Step Protocol
-
Prepare a Stock Solution of DL-Leucine-¹⁵N:
-
Dissolve DL-Leucine-¹⁵N in sterile water or a compatible solvent to a final concentration of 10-50 mg/mL.
-
Sterile-filter the stock solution using a 0.22 µm filter.
-
-
Primary Culture Inoculation:
-
Inoculate a suitable seed culture medium with the producing microorganism.
-
Incubate under optimal conditions (temperature, shaking speed) until the culture reaches the late logarithmic phase of growth.
-
-
Production Culture and Labeling:
-
Inoculate the main production medium with the seed culture (typically a 1-10% v/v inoculum).
-
Incubate the production culture under conditions known to favor NRP production.
-
Monitor cell growth (e.g., by measuring optical density at 600 nm, OD₆₀₀).
-
When the culture approaches the end of the logarithmic growth phase and is about to enter the stationary phase, add the sterile DL-Leucine-¹⁵N stock solution. A final concentration of 50-200 mg/L is a good starting point, but this may need to be optimized.
-
(Optional but Recommended) To Minimize Isotopic Scrambling: At the same time as adding the labeled leucine, add a sterile-filtered solution of all other 19 proteinogenic amino acids, each at a final concentration approximately 10-fold higher than the labeled leucine.[3][4]
-
-
Harvesting:
-
Continue the incubation for the desired production period (typically 24-72 hours after the addition of the label).
-
Separate the cells from the supernatant by centrifugation. The target NRP may be intracellular or secreted, so both fractions should be processed.
-
Freeze the cell pellet and supernatant at -80°C until ready for extraction.
-
Quantitative Data Summary
| Parameter | Recommended Starting Range | Rationale |
| DL-Leucine-¹⁵N Final Concentration | 50 - 200 mg/L | Balances efficient incorporation with cost-effectiveness. |
| Timing of Addition | Late Logarithmic/Early Stationary Phase | Coincides with the onset of secondary metabolism and NRP production. |
| Unlabeled Amino Acid Co-feeding | 10-fold excess over labeled leucine | Suppresses transaminase activity and minimizes isotopic scrambling.[3][4] |
| Incubation Time Post-Labeling | 24 - 72 hours | Allows sufficient time for the labeled precursor to be incorporated into the NRP. |
Part 2: Extraction and Purification
The methods for extracting and purifying the labeled NRP will be highly dependent on the specific molecule's chemical properties (e.g., polarity, size, charge). Standard natural product isolation techniques should be employed. A typical workflow might involve:
-
Cell Lysis (for intracellular NRPs): Sonication, bead beating, or enzymatic lysis.
-
Solvent Extraction: Using appropriate organic solvents (e.g., ethyl acetate, butanol, methanol) to partition the NRP from the aqueous culture medium or cell lysate.
-
Chromatographic Purification: High-performance liquid chromatography (HPLC) is the method of choice for obtaining a pure sample of the labeled NRP. A combination of reversed-phase and normal-phase chromatography may be necessary.
Part 3: Analytical Workflows
This section details the use of mass spectrometry and NMR spectroscopy to confirm and quantify the incorporation of ¹⁵N from DL-Leucine-¹⁵N into the target NRP.
Mass Spectrometry Analysis
Mass spectrometry is the primary tool for confirming the incorporation of the ¹⁵N label. High-resolution mass spectrometry (HRMS) is essential for accurately determining the mass shift.
Caption: Workflow for mass spectrometry analysis of the labeled NRP.
Protocol:
-
Sample Preparation:
-
Dissolve the purified labeled NRP and an unlabeled control sample in a suitable solvent (e.g., methanol, acetonitrile/water) at a concentration of approximately 1 mg/mL.
-
-
HRMS Analysis:
-
Acquire full scan mass spectra of both the unlabeled and labeled NRP samples.
-
Expected Result: The mass spectrum of the labeled sample should show a new peak or a shift in the isotopic pattern corresponding to an increase in mass. If one leucine residue is incorporated, a +1 Da shift will be observed. If 'n' leucine residues are incorporated, a +n Da shift will be observed.
-
-
Tandem MS (MS/MS) Analysis:
-
Select the parent ion of the labeled NRP for fragmentation.
-
Acquire the MS/MS spectrum.
-
Expected Result: By comparing the fragmentation pattern of the labeled NRP with that of the unlabeled standard, it is possible to identify which fragment ions contain the ¹⁵N label. This provides crucial information about the location of the leucine residue(s) within the peptide sequence.[5] For cyclic peptides, fragmentation can be complex, but the mass shift in the fragment ions remains a key indicator.[6]
-
Data Interpretation:
-
The mass of a peptide will increase by 1.003 Da for each ¹⁵N atom incorporated.
-
The isotopic distribution pattern of the labeled peptide will shift. Software tools can be used to calculate the theoretical isotopic distribution for a given level of enrichment and compare it to the experimental data to quantify the incorporation efficiency.[7]
NMR Spectroscopy Analysis
While MS can confirm incorporation and provide clues about location, NMR spectroscopy, particularly ¹H-¹⁵N HSQC, can provide definitive proof of the labeled site(s) at atomic resolution.
Protocol:
-
Sample Preparation:
-
Dissolve a sufficient amount of the purified labeled NRP (typically 1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).
-
The final concentration should be as high as possible, ideally in the millimolar range, though lower concentrations can be used with modern spectrometers.[8]
-
-
¹H-¹⁵N HSQC Spectrum Acquisition:
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum. This experiment detects protons that are directly bonded to ¹⁵N atoms.
-
Expected Result: The spectrum will show correlation peaks only for the amide (-NH) groups of the incorporated ¹⁵N-leucine residue(s). In the absence of scrambling, no other signals should be present. The chemical shifts of the proton (¹H) and nitrogen (¹⁵N) provide a unique signature for that specific residue in the molecule.
-
Data Interpretation:
-
The presence of a cross-peak in the ¹H-¹⁵N HSQC spectrum is direct evidence of ¹⁵N incorporation at a specific site.
-
The number of cross-peaks corresponds to the number of leucine residues incorporated into the NRP.
-
By comparing the chemical shifts to those of the unlabeled NRP (if fully assigned), the exact location of the label can be confirmed.
Part 4: Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No ¹⁵N Incorporation | - Incorrect timing of label addition.- Low concentration of labeled precursor.- NRP production is low under the chosen conditions.- The microorganism cannot uptake the supplied leucine. | - Optimize the time of addition based on a detailed growth curve.- Increase the concentration of DL-Leucine-¹⁵N.- Optimize the production medium and culture conditions.- Verify that the organism has appropriate amino acid transporters. |
| Isotopic Scrambling (¹⁵N in non-leucine residues) | - High transaminase activity in the producing organism.- Depletion of other amino acid pools. | - Co-feed a mixture of all other 19 unlabeled amino acids at a 10-fold excess.[3][4]- Use a minimal medium where the biosynthesis of other amino acids is suppressed. |
| Complex MS Isotopic Pattern | - Incomplete labeling (a mix of labeled and unlabeled molecules).- Presence of multiple leucine residues with varying incorporation efficiencies. | - This is common. Quantify the percentage of incorporation by analyzing the isotopic distribution.[9]- Increase the concentration of the labeled precursor or the incubation time to drive incorporation to completion. |
| No Signals in ¹H-¹⁵N HSQC Spectrum | - Insufficient sample concentration.- Low incorporation efficiency.- The leucine residue is in a part of the molecule with no amide proton (e.g., N-methylated). | - Increase the sample concentration or use a more sensitive NMR spectrometer (with a cryoprobe).- Confirm incorporation by MS first.- Consider other NMR experiments if the leucine is modified. |
Conclusion
The use of DL-Leucine-¹⁵N is a robust and highly informative method for investigating the biosynthesis of non-ribosomal peptides. By carefully designing and executing feeding experiments and leveraging the analytical power of high-resolution mass spectrometry and NMR spectroscopy, researchers can gain deep insights into the assembly of these complex and valuable natural products. The protocols and guidelines presented here provide a solid foundation for these studies, enabling the elucidation of novel biosynthetic pathways and paving the way for the rational engineering of new bioactive compounds.
References
- Wemmer, D. E., & Williams, P. G. (2007). Isotope Labeling for NMR Studies of Biomolecules. Current Opinion in Chemical Biology, 11(1), 58-64.
- Lund-Katz, S., & Phillips, M. C. (2010). Preparation of 15N- and 13C-Labeled Lipoproteins for NMR Spectroscopy. Methods in Molecular Biology, 606, 129-141.
- Balskus, E. P., & Walsh, C. T. (2010). The Genetic and Molecular Basis for Non-ribosomal Peptide Biosynthesis. Science, 329(5999), 1651-1654.
- Kopp, F., & Marahiel, M. A. (2007). Macrocyclization Strategies in Nonribosomal Peptide Biosynthesis.
- Sieber, S. A., & Marahiel, M. A. (2005). Molecular Mechanisms Underlying Nonribosomal Peptide Synthesis: Approaches to New Antibiotics. Chemical Reviews, 105(2), 715-738.
-
Evans, B. S., et al. (2011). Rapid Mass Spectrometric Analysis of 15N-Leu Incorporation Fidelity During Preparation of Specifically Labeled NMR Samples. Journal of the American Society for Mass Spectrometry, 22(1), 121-128. [Link]
- Cavanagh, J., Fairbrother, W. J., Palmer, A. G., & Skelton, N. J. (2006). Protein NMR Spectroscopy: Principles and Practice. Academic Press.
-
Shrestha, R., et al. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. bioRxiv. [Link]
- Kelleher, N. L. (2004). Top-down proteomics. Analytical Chemistry, 76(11), 196A-203A.
-
Zhang, W., & Li, S. (2017). A Cost-effective Approach to Produce 15N-labelled Amino Acids Employing Chlamydomonas reinhardtii CC503. Scientific Reports, 7(1), 8495. [Link]
-
Tang, X., & Vachet, R. W. (2012). The Interpretation of Tandem Mass Spectra Obtained from Cyclic Non-ribosomal Peptides. Journal of the American Society for Mass Spectrometry, 23(10), 1681-1692. [Link]
- Felnagle, E. A., et al. (2008). Natural Products to Drugs: Daptomycin and Related Lipopeptide Antibiotics.
-
Ozawa, K., Dixon, N. E., & Otting, G. (2005). Cell-free Synthesis of 15N-labeled Proteins for NMR Studies. IUBMB Life, 57(9), 615-622. [Link]
-
Kohl, G., & Gierasch, L. M. (2000). Leucine Biosynthesis in Fungi: Entering Metabolism through the Back Door. Microbiology and Molecular Biology Reviews, 64(2), 324-340. [Link]
-
Iowa State University Biological NMR Facility. (n.d.). 1H-15N HSQC. Retrieved from [Link]
- Marahiel, M. A., Stachelhaus, T., & Mootz, H. D. (1997). Modular Peptide Synthetases Involved in Nonribosomal Peptide Synthesis. Chemical Reviews, 97(7), 2651-2674.
-
Kallow, W., et al. (2021). A Comprehensive Assessment of Selective Amino Acid 15N-labeling in Human Embryonic Kidney 293 Cells for NMR Spectroscopy. Journal of Biomolecular NMR, 75(8-9), 351-363. [Link]
-
Protein NMR. (n.d.). 15N. Retrieved from [Link]
-
Ni, Z., et al. (2017). Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification. Frontiers in Plant Science, 8, 1499. [Link]
-
Matthews, D. E., et al. (1982). Regulation of Leucine Metabolism in Man: A Stable Isotope Study. Science, 216(4550), 1129-1131. [Link]
- Cabantous, S., et al. (2005). Real-time Pure Shift 15N HSQC of Proteins: A Real Improvement in Resolution and Sensitivity. Journal of the American Chemical Society, 127(15), 5438-5439.
- Burkart, M. D. (2006). Nonribosomal Peptide Synthesis: Avenues for Biomimetic Engineering. Organic & Biomolecular Chemistry, 4(19), 3505-3514.
- Lott, C. E., & Ciereszko, A. (2021). Exploring Early Life Nutrition: Amino Acid Stable Isotopes as Biochemical Markers. Frontiers in Ecology and Evolution, 9, 689816.
- Vlasova, M. A., & Gaponenko, V. A. (2019). Tandem Mass Spectrometry of Peptides. IntechOpen.
- Shimadzu. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer.
- Bender, C. L., & Scholz-Schroeder, B. K. (2001). New Insights Into the Biosynthesis, Mode of Action, and Regulation of Syringomycin, Syringopeptin, and Coronatine. Microbiology and Molecular Biology Reviews, 65(4), 547-573.
- Medema, M. H., et al. (2011). antiSMASH: Rapid Identification, Annotation and Analysis of Secondary Metabolite Biosynthesis Gene Clusters in Bacterial and Fungal Genomes. Nucleic Acids Research, 39(Web Server issue), W339-W346.
-
Cryle, M. J. (2019, August 25). Creating new antibiotics by better understanding non-ribosomal biosynthesis [Video]. YouTube. [Link]
- Lautru, S., & Challis, G. L. (2004). Substrate Recognition by Nonribosomal Peptide Synthetase Multi-enzymes. Microbiology, 150(6), 1629-1636.
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-
EMBL. (n.d.). 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility. Retrieved from [Link]
-
NMR Sample Preparation Guidelines. (n.d.). Retrieved from [Link]
- Claesen, J., & Fischbach, M. A. (2014). Synthetic Biology of Nonribosomal Peptide Synthesis. Current Opinion in Chemical Biology, 19, 1-8.
- Moutiez, M., et al. (2003). Nonribosomal Peptide Synthesis: A Combinatorial Engine for the Production of Bioactive Compounds. Topics in Current Chemistry, 224, 1-60.
- Kim, H. Y., et al. (2013). Recommendations for the Selective Labeling of [15N]-Labeled Amino Acids without Using Auxotrophic Strains. Journal of Biomolecular NMR, 55(2), 143-150.
- Völler, J. S., & Budisa, N. (2017). Non-ribosomal Peptide Synthesis: Principles and Prospects.
- Havlíček, V., & Potesil, D. (2008). Tandem mass spectrometry of peptides and proteins. Journal of Mass Spectrometry, 43(9), 1137-1153.
-
Ding, Y., & Rath, C. M. (2023). Cell-free protein synthesis for nonribosomal peptide synthetic biology. Frontiers in Bioengineering and Biotechnology, 11, 1188094. [Link]
-
Zhang, H., et al. (2007). Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells. Molecular & Cellular Proteomics, 6(9), 1547-1556. [Link]
-
Yadav, G., et al. (2019). NMR-based metabolite studies with 15N amino acids. Scientific Reports, 9(1), 12822. [Link]
-
Burkart, M. D., & Izoré, T. (2019). Learning from Nature's Drug Factories: Nonribosomal Synthesis of Macrocyclic Peptides. Journal of Biological Chemistry, 294(38), 13866-13877. [Link]
- Meissner, A., & Sorensen, O. W. (2001). The interpretation of 1H,15N-correlation spectra of 15N-labeled proteins. Journal of Magnetic Resonance, 151(2), 311-316.
-
Lee, W., & Markley, J. L. (2014). NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spectra. Journal of Biomolecular NMR, 58(4), 235-242. [Link]
-
Benjdia, A., et al. (2022). Nonribosomal Peptide Synthesis Definitely Working Out of the Rules. Microorganisms, 10(3), 577. [Link]
-
Ishoey, M., et al. (2012). Incorporation of 15N from L-leucine into isoleucine by rat brain cerebral cortex slices. Neurochemical Research, 37(10), 2269-2272. [Link]
- Helfrich, E. J. N., & Piel, J. (2016). Biosynthesis of polyketides by trans-AT polyketide synthases.
Sources
- 1. Nonribosomal Peptide Synthesis Definitely Working Out of the Rules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ckisotopes.com [ckisotopes.com]
- 8. nmr-bio.com [nmr-bio.com]
- 9. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Resolving D & L Isomers of 15N Leucine in HPLC
Welcome to the technical support center for the chiral separation of 15N-labeled Leucine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of resolving stereoisomers. Here, we move beyond simple protocols to explain the underlying principles, helping you make informed decisions in your method development and troubleshoot common issues with confidence.
Frequently Asked Questions (FAQs)
This section addresses foundational questions that form the basis of a robust analytical strategy for resolving 15N-Leucine enantiomers.
Q1: Why is the chiral separation of D- and L-15N-Leucine critical in research and drug development?
The biological activity of molecules is often stereospecific. The L-isomers of amino acids are the proteinogenic forms found in nature, while D-isomers, although less common, play significant roles in biological processes, such as in bacterial cell walls and as signaling molecules. In metabolic studies using stable isotope tracers like 15N-Leucine, accurately quantifying the D- and L-forms is essential to understand stereospecific metabolic pathways, enzymatic activities, and potential enantiomeric conversion. In drug development, ensuring the enantiomeric purity of a compound is a regulatory requirement, as the "wrong" enantiomer can be inactive or, in some cases, cause harmful effects.
Q2: What are the primary HPLC strategies for resolving D/L amino acid isomers?
There are two main approaches for chiral separation via HPLC:
-
Direct Method: This involves using a Chiral Stationary Phase (CSP). The CSP contains a chiral selector that forms transient, diastereomeric complexes with the enantiomers. The differing stability of these complexes leads to different retention times, allowing for separation. This is often the preferred method due to its simplicity, as it doesn't require sample modification.[1][2]
-
Indirect Method: This approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) before analysis.[3] This reaction converts the pair of enantiomers into a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard, less expensive achiral stationary phase (like a C18 column).[4][5]
Q3: How does the 15N label on Leucine affect the separation?
For the purposes of chromatographic separation based on chirality, the 15N stable isotope label has a negligible effect. Chiral recognition is based on three-point interactions and spatial arrangement, not on the small mass difference between 14N and 15N. Therefore, methods developed for unlabeled Leucine are directly transferable to 15N-Leucine. The key difference lies in the detection step, particularly with mass spectrometry, where the precursor and product ion m/z values will be shifted by +1 Da. For example, a precursor ion for unlabeled Leucine at m/z 132.1 would be observed at m/z 133.1 for 15N-Leucine.
Q4: How do I select the appropriate Chiral Stationary Phase (CSP) for the direct method?
Choosing the right CSP is the most critical step for a successful direct separation. The selection process is largely empirical, but certain classes of CSPs are known to be effective for amino acids.[2]
| CSP Class | Chiral Selector Example | Mechanism & Best For | Pros | Cons |
| Zwitterionic | CHIRALPAK ZWIX(-) | Ion-exchange and hydrogen bonding. Excellent for underivatized amino acids. | High selectivity for native amino acids, simple mobile phases. | Can be sensitive to mobile phase pH and ionic strength. |
| Macrocyclic Glycopeptide | Vancomycin, Teicoplanin (e.g., CHIROBIOTIC V, T) | Forms complexes via hydrogen bonding, dipole-dipole, and steric interactions. | Broad enantioselectivity for a wide range of compounds, including amino acids. | May require more complex mobile phases to optimize separation. |
| Polysaccharide-Based | Amylose or Cellulose derivatives (e.g., Chiralpak AD/OD) | Inclusion into chiral cavities of the polysaccharide structure. | High loading capacity, very versatile. Often used for derivatized amino acids.[6] | May not be suitable for all underivatized amino acids. |
| Crown Ether | (18-Crown-6)-tetracarboxylic acid | Complexation with the primary amine group of the amino acid. | Specifically designed for primary amines, including amino acids. | Limited to compounds with a primary amine group. |
For underivatized 15N-Leucine, a zwitterionic CSP is an excellent starting point, as demonstrated in successful applications.[7][8]
Q5: When is the indirect method (derivatization) a better choice?
The indirect method is advantageous when:
-
A suitable chiral column is not available or is prohibitively expensive.
-
The detection method lacks sensitivity for the underivatized analyte. Derivatization can introduce a chromophore or fluorophore, significantly enhancing detection by UV or fluorescence detectors.[4]
-
You need to confirm a result obtained by a direct method.
A popular and reliable CDA for amino acids is Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA).[4]
Experimental Workflows & Protocols
Here we provide detailed, step-by-step methodologies for both direct and indirect separation of D/L-15N-Leucine.
Workflow 1: Direct Separation using a Zwitterionic CSP
This protocol is adapted from established methods for the direct resolution of Leucine enantiomers.[7][8] It is highly effective and eliminates the need for derivatization, saving time and reducing potential sources of error.
Caption: Workflow for direct chiral separation of 15N-Leucine.
Step-by-Step Protocol:
-
Column: CHIRALPAK ZWIX(-) or equivalent zwitterionic chiral column.
-
Mobile Phase Preparation: A common mobile phase is a mixture of organic solvents with an ammonium formate buffer. For example: Methanol/Acetonitrile/1M Ammonium Formate/Formic Acid (500:500:25:2, v/v/v/v).[7][8]
-
Causality: The organic solvents control the overall retention, while the ammonium formate and formic acid act as counter-ions for the zwitterionic stationary phase and control the ionization state of the Leucine molecule, which is critical for the chiral recognition mechanism.
-
-
HPLC System Parameters:
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25-40 °C (Optimization may be required).
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometer Detection (Positive ESI):
-
Precursor Ion (Q1): m/z 133.1 (for [M+H]+ of 15N-Leucine).
-
Product Ion (Q3): A characteristic fragment, e.g., m/z 87.1 (loss of formic acid). This transition should be optimized by infusing a standard.
-
Self-Validation: Ensure that the selected ion transition is unique to Leucine and does not show interference from structural isomers like Isoleucine.[7][8]
-
Workflow 2: Indirect Separation via Derivatization
This protocol outlines the use of Marfey's Reagent (FDAA) to create diastereomers for separation on a standard achiral column.
Caption: Workflow for indirect chiral separation via derivatization.
Step-by-Step Protocol:
-
Derivatization Reaction:
-
Dissolve the 15N-Leucine sample in 100 µL of 1M sodium bicarbonate buffer.
-
Add 200 µL of a 1% (w/v) solution of Marfey's Reagent in acetone.
-
Incubate the mixture at 40 °C for 1 hour.
-
Causality: The reaction proceeds under mild alkaline conditions where the primary amine of Leucine attacks the electron-deficient fluoro-dinitrophenyl group of the reagent.[4]
-
After incubation, cool the sample and quench the reaction by adding 20 µL of 2M HCl.
-
-
Column: Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Solvent B: 0.1% TFA in Acetonitrile.
-
Example Gradient: Start at 10% B, ramp to 70% B over 30 minutes.
-
-
Detection:
-
UV: The DNP group introduced by Marfey's reagent has a strong absorbance around 340 nm.
-
MS: Monitor the m/z corresponding to the derivatized 15N-Leucine.
-
Troubleshooting Guide
Even with robust protocols, challenges can arise. This guide addresses the most common issues in a question-and-answer format.
Q: I see no separation or very poor resolution (Rs < 1.5) between my D and L peaks. What should I do?
This is the most common issue. The solution depends on your chosen method.
Caption: Troubleshooting logic for poor peak resolution.
-
For Direct Method (Chiral Column):
-
Verify Column Choice: Confirm that your CSP is suitable for underivatized amino acids. A zwitterionic or macrocyclic glycopeptide column is a reliable choice.[1]
-
Optimize Mobile Phase: Chiral recognition is highly sensitive to the mobile phase composition.
-
Organic Modifier: Vary the ratio of Methanol to Acetonitrile. Acetonitrile often provides different selectivity than Methanol.
-
Buffer pH and Concentration: The ionization state of both the analyte and the stationary phase is critical. Small adjustments to the pH or concentration of the buffer (e.g., ammonium formate) can dramatically impact resolution.[9][10]
-
-
Lower the Temperature: Reducing the column temperature can enhance the stability of the transient diastereomeric complexes, often leading to better resolution, albeit with longer run times.
-
-
For Indirect Method (Derivatization):
-
Confirm Complete Derivatization: Analyze your derivatized sample by full-scan MS to ensure the reaction has gone to completion. If not, increase the reaction time, temperature, or the molar excess of the derivatizing agent.
-
Check for Racemization: Harsh derivatization conditions (e.g., high temperature or extreme pH) can cause the analyte to racemize, which will fundamentally prevent separation. If suspected, use milder conditions.
-
Optimize Achiral Separation: The resulting diastereomers may still be challenging to separate. Optimize the gradient slope on your C18 column. A shallower gradient will provide better resolution.
-
Q: My peaks are broad or tailing. How can I improve the peak shape?
Poor peak shape compromises resolution and quantification accuracy.
-
Possible Cause 1: Secondary Interactions. The analyte may be having undesirable ionic or polar interactions with the stationary phase.
-
Solution: Adjust the ionic strength or pH of your mobile phase. Adding a small amount of a competing agent (like TFA for reversed-phase) can mask active sites on the silica backbone.[9]
-
-
Possible Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase.
-
Solution: Dilute your sample by a factor of 10 and reinject. If peak shape improves, you were overloading the column.
-
-
Possible Cause 3: Mismatch between Sample Solvent and Mobile Phase. If your sample is dissolved in a much stronger solvent than the initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
Q: I'm seeing a peak for 15N-Leucine, but also one for 15N-Isoleucine. How can I separate them?
Leucine and Isoleucine are structural isomers, not enantiomers. Separating them requires a different type of selectivity.
-
Solution 1 (Recommended): Mass Spectrometry. This is the most definitive way to handle this issue. Leucine and Isoleucine, while having the same mass, produce different fragment ions upon collision-induced dissociation (CID). A method using HPLC-MS/MS can use a specific precursor-to-product ion transition that is unique for Leucine, effectively isolating it from Isoleucine, even if they co-elute chromatographically.[7][8]
-
Solution 2: Chromatographic Optimization. Some high-resolution chiral columns and specific mobile phase conditions can separate structural isomers alongside enantiomers. This often requires significant method development. For example, adjusting the mobile phase pH can sometimes provide the necessary selectivity.[9]
References
-
Sugimoto, H., et al. (2015). Method development for the determination of D- and L-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry and its application to animal plasma samples. Analytical and Bioanalytical Chemistry, 407(27), 8365–8373. [Link]
-
Sugimoto, H., et al. (2015). Method development for the determination of D- and L-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry... ResearchGate. [https://www.researchgate.net/publication/281788753_Method_development_for_the_determination_of_D-and_L-isomers_of_leucine_in_human_plasma_by_high-performance_liquid_chromatography_tandem_mass_spectrometry_and_its_application_to_animal_plasma_samples]([Link] chromatography_tandem_mass_spectrometry_and_its_application_to_animal_plasma_samples)
-
Meinert, C., et al. (2018). Gas chromatographic enantiomer separation of d,l-leucine. ResearchGate. [Link]
-
Zhang, M., et al. (2021). Chiral resolution of dl-leucine via salifying tartaric acid derivatives. RSC Advances, 11(43), 26867-26874. [Link]
-
Gwon, J., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 168-177. [Link]
-
Jubair, A. K., & Al-Zuhairi, A. J. (2018). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. PubMed. [Link]
-
Daw, R. C. (2013). Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System. Waters Corporation. [Link]
-
El-Kassem, L. T. A., et al. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification... ACS Omega, 7(40), 35833–35843. [Link]
-
El-Kassem, L. T. A., et al. (2022). Underivatized Amino Acid Chromatographic Separation... National Institutes of Health. [Link]
-
Phenomenex. Chiral HPLC Separations. Phenomenex Guidebook. [Link]
-
El-Kassem, L. T. A., et al. (2022). (PDF) Underivatized Amino Acid Chromatographic Separation... ResearchGate. [Link]
-
Nagy, B., et al. (2018). Separation of leucine enantiomers in a hollow fiber module. ResearchGate. [Link]
-
Wang, Y., et al. (2020). Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry. Analytical Methods, 12(1), 59-67. [Link]
-
Wikipedia. Chiral derivatizing agent. Wikipedia. [Link]
-
Jin, D., et al. (2012). Structures of chiral stationary phases. ResearchGate. [Link]
-
Mohammad, A., & Haq, N. (2015). TLC separation of amino acids with a green mobile phase. Acta Chromatographica, 27(4), 605-621. [Link]
-
Patel, S., et al. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific Pharmaceutical Sciences, 5(8), 28-36. [Link]
-
Shimadzu Scientific Instruments. LC/MS/MS Method Package for D/L Amino Acids. Shimadzu Technical Note. [Link]
-
Einarsson, S., et al. (1987). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. Analytical Chemistry, 59(8), 1191-1195. [Link]
-
Waters Corporation. Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters Corporation Technical Note. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. actascientific.com [actascientific.com]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. Method development for the determination of D- and L-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry and its application to animal plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05956C [pubs.rsc.org]
Technical Support Center: Preventing Metabolic Scrambling of 15N-Leucine
Ticket ID: #LEU-15N-SCRAMBLE Status: Open Priority: High (Data Integrity Risk) Assigned Specialist: Senior Application Scientist
Issue Overview & Root Cause Analysis
User Complaint: "I am expressing a protein in E. coli using
Technical Diagnosis: You are experiencing Metabolic Scrambling .
In wild-type E. coli, Leucine is not metabolically inert. The
The Mechanism of Scrambling
The primary culprit is Branched-Chain Aminotransferase (BCAT) , encoded by the gene ilvE .
-
Transamination: BCAT transfers the
-amino nitrogen from N-Leucine to -Ketoglutarate ( -KG). -
Formation of Glu: This reaction produces
-Ketoisocaproate ( -KIC) and N-Glutamate . -
Redistribution:
N-Glutamate acts as the primary nitrogen donor for the biosynthesis of other amino acids (Valine, Isoleucine, Alanine, Aspartate), spreading the label throughout the proteome.
Visualizing the Pathway
Figure 1: The metabolic scrambling pathway driven by the ilvE gene product. The 15N label moves from Leucine to the Glutamate pool, which then contaminates other amino acids.
Strategic Solutions
We offer three tiers of intervention, ranked by efficacy.
Tier 1: Genetic Intervention (The Gold Standard)
Solution: Use an E. coli strain with a deletion in the ilvE gene (e.g., strains DL39 or CT19 ).
-
Logic: Removing the BCAT enzyme physically breaks the pathway shown in Figure 1. The bacteria cannot transfer the nitrogen off Leucine.
-
Requirement: These strains are auxotrophic. You must supplement the media with unlabeled Isoleucine and Valine, as the bacteria can no longer synthesize them or interconvert them.
Tier 2: Chemical Inhibition
Solution: Add Aminooxyacetate (AOA) to the expression media.
-
Logic: AOA is a general inhibitor of pyridoxal phosphate (PLP)-dependent transaminases.
-
Pros: Works in wild-type strains (BL21).
-
Cons: AOA is toxic to cells. It must be added after biomass accumulation, right before induction, and can reduce protein yields.
Tier 3: Isotope Dilution (Media Optimization)
Solution: Add a 10-fold excess of unlabeled "scavenger" amino acids (Val, Ile, Ala, Glu).
-
Logic: By flooding the pool with
N-amino acids, you statistically reduce the probability of a N atom (derived from scrambled Glu) being incorporated into a nascent protein chain at a non-Leucine site.
Detailed Protocols
Protocol A: Expression in ilvE-Deficient Strains (Recommended)
For strains DL39, CT19, or similar auxotrophs.
| Reagent | Concentration | Purpose |
| 50–100 mg/L | The target label. | |
| Unlabeled Valine | 200 mg/L | Required for growth (Auxotrophy). |
| Unlabeled Isoleucine | 200 mg/L | Required for growth (Auxotrophy). |
| M9 Salts | Standard (1x) | Base media. |
| Glucose | 0.4% (w/v) | Carbon source. |
Step-by-Step:
-
Pre-Culture: Inoculate a single colony into 5 mL LB media. Grow for 6-8 hours.
-
Adaptation: Transfer 100 µL into 50 mL M9 Minimal Media containing all 20 amino acids (unlabeled, 50 mg/L each). Grow overnight. Note: Auxotrophs struggle to shift directly from LB to minimal media.
-
Scale Up: Inoculate your final production volume (e.g., 1L M9) at an OD
of 0.05.-
Crucial: This M9 must contain Unlabeled Val (200 mg/L) and Ile (200 mg/L), but NO Leucine yet.
-
-
Growth: Grow at 37°C until OD
reaches 0.7 – 0.9. -
Labeling Pulse: Add
N-Leucine (50–100 mg/L). Wait 15 minutes to allow uptake. -
Induction: Add IPTG (typically 1 mM).[1] Lower temperature to 20–25°C to preserve folding.
-
Harvest: Collect cells after 4–12 hours. Do not over-incubate, as minor secondary pathways can eventually cause scrambling even in ilvE- strains.
Protocol B: Chemical Inhibition in Wild-Type (BL21)
Use this if you cannot switch strains.
-
Growth: Grow BL21 cells in standard M9 media (with
NH Cl) to OD ~ 0.8. -
Inhibition: Add Aminooxyacetate (AOA) to a final concentration of 2–5 mM .
-
Warning: AOA is pH sensitive. Ensure your stock solution is pH-adjusted to 7.0 before adding.
-
-
Incubation: Incubate for 20 minutes. This allows AOA to inhibit intracellular transaminases.
-
Exchange (Optional but Recommended): Centrifuge cells gently (2000 x g, 10 min). Resuspend in fresh M9 media containing
N-Leucine (100 mg/L) and unlabeled Val/Ile/Ala/Glu (100 mg/L each). -
Induction: Add IPTG immediately.
-
Harvest: Harvest early (within 4-6 hours). AOA toxicity causes cell death over long periods, leading to proteolysis.
Troubleshooting & Decision Tree
Interactive Troubleshooting Guide
Figure 2: Decision tree for diagnosing scrambling issues based on strain and experimental conditions.
Frequently Asked Questions (FAQ)
Q: Why are my yields so low when using the ilvE- strain? A: ilvE- strains (like DL39) grow significantly slower than BL21 because they are metabolic cripples.
-
Fix: Extend the pre-induction growth phase. Do not induce until OD
is at least 0.8. Ensure you have supplemented sufficient unlabeled Valine and Isoleucine (200 mg/L), as the cells cannot synthesize these at all.
Q: Can I use
-
Verdict: For strict selective labeling, use
N-Amino Acids in defined media, not reverse labeling.
Q: I see peaks for Glutamine/Glutamate. Is this scrambling?
A: Yes. This is the first sign of scrambling. The nitrogen moves Leu
References
-
Waugh, D. S. (1996). "Genetic tools for selective labeling of proteins with
- N-amino acids." Journal of Biomolecular NMR, 8(2), 184–192. Link- Core reference for the use of ilvE- strains (CT19) to prevent scrambling.
-
Kainosho, M., et al. (2006).[2] "Optimal isotope labelling for NMR protein structure determinations." Nature, 440, 52–57. Link
- Establishes the "SAIL" method and discusses metabolic suppression of scrambling.
-
Tong, K. I., et al. (2008). "Global 15N labeling of proteins for NMR studies in E. coli strains deficient in amino acid metabolism." Journal of Biomolecular NMR, 42, 59. Link
- Discusses the metabolic p
-
Su, X. C., et al. (2011). "Selective Isotope Labeling of Proteins for NMR Spectroscopy." Annual Review of Biophysics, 40, 133-154. Link
- Comprehensive review covering AOA inhibition and scavenger amino acid str
Sources
- 1. Segmental isotope labeling of proteins for NMR structural study using protein S tag for higher expression and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient and economic protein labeling for NMR in mammalian expression systems: Application to a preT‐cell and T‐cell receptor protein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chiral Column Resolution for DL-Leucine-15N
Welcome to the technical support center for optimizing the chiral separation of DL-Leucine-15N. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we've structured this guide to not only provide solutions but also to explain the scientific principles behind them, ensuring you can adapt and refine your methods effectively.
Troubleshooting Guide
This section addresses common issues encountered during the chiral separation of DL-Leucine-15N. Each entry is formatted as a question describing a specific problem, followed by a detailed answer that provides a systematic approach to resolving the issue.
Q1: Why am I seeing poor resolution (Rs < 1.5) between my D- and L-Leucine-15N peaks?
A1: Poor resolution is a common challenge in chiral separations and can stem from several factors related to the mobile phase, stationary phase, or other chromatographic conditions. Let's break down the potential causes and solutions systematically.
Underlying Principle: Chiral recognition relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase (CSP). The stability of these complexes differs, leading to different retention times and, thus, separation. Optimizing conditions to enhance the differential interaction is key to improving resolution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor chiral resolution.
Step-by-Step Protocol:
-
Mobile Phase Composition: The mobile phase is often the most influential factor in chiral separations.
-
Organic Modifier Percentage: For macrocyclic glycopeptide columns like Astec CHIROBIOTIC® V2 or T2, the concentration of the organic modifier (e.g., methanol or acetonitrile) in the mobile phase can significantly impact enantioselectivity.[1] A "U-shaped" retention profile is often observed, where retention is high at both low and high organic modifier concentrations.[1] Systematically vary the organic modifier concentration (e.g., in 5-10% increments) to find the optimal selectivity.
-
Mobile Phase Additives and pH: For amino acids, which are zwitterionic, the pH of the mobile phase is critical.[2] Small amounts of acidic or basic additives can drastically alter the ionization state of both the analyte and the stationary phase, thereby affecting the electrostatic interactions necessary for chiral recognition.[2]
-
For crown ether-based columns like CROWNPAK® CR(+), an acidic mobile phase (e.g., perchloric acid, pH 1-2) is required to protonate the primary amine of leucine, enabling it to complex with the crown ether.[3][4]
-
For zwitterionic CSPs, a combination of acidic and basic additives (e.g., 50 mM formic acid and 25 mM diethylamine) is often used to control the ionization and achieve separation.[2]
-
-
-
Chiral Stationary Phase (CSP) Selection and Health:
-
Appropriate CSP: Ensure you are using a suitable CSP for underivatized amino acids. Macrocyclic glycopeptide (e.g., Astec CHIROBIOTIC® T, V2), crown ether (e.g., CROWNPAK® CR(+)), and zwitterionic ion-exchange (e.g., CHIRALPAK® ZWIX) columns are commonly used.[1][2][3][4][5][6] Polysaccharide-based CSPs are generally not suitable for underivatized amino acids due to their zwitterionic nature.[1]
-
Column Contamination/Degradation: If the column has been used extensively or with incompatible samples/mobile phases, its performance may be compromised. Try flushing the column according to the manufacturer's instructions. If performance does not improve, the column may need to be replaced.
-
-
Other Chromatographic Parameters:
-
Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the stationary phase.
-
Temperature: Decreasing the column temperature can enhance the stability of the transient diastereomeric complexes, often leading to increased selectivity and better resolution.[3]
-
| Parameter | Starting Condition | Optimization Strategy | Rationale |
| Mobile Phase | 70:30 (v/v) Methanol:Water with 0.02% Formic Acid[1] | Vary Methanol from 50% to 90% in 10% increments. | To find the optimal balance of hydrophobic and polar interactions. |
| pH/Additive | 0.1% Formic Acid or Acetic Acid | For CROWNPAK® CR(+), use perchloric acid pH 1-2.[3][4] | Controls ionization of leucine's amino and carboxyl groups. |
| Flow Rate | 1.0 mL/min | Decrease to 0.8 mL/min, then 0.5 mL/min. | Increases interaction time with the CSP. |
| Temperature | 25 °C | Decrease to 20 °C, then 15 °C. | Enhances the stability of diastereomeric complexes.[3] |
Q2: I'm observing peak splitting or shouldering for my Leucine-15N peaks. What is the cause?
A2: Peak splitting in HPLC can be a frustrating issue. It can be caused by problems with the column, the injection solvent, or the separation method itself.
Underlying Principle: A single, pure compound should ideally produce a single, symmetrical Gaussian peak. Split or shouldered peaks indicate that the analyte molecules are not moving through the column as a single, uniform band.
Troubleshooting Flowchart:
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chiraltech.com [chiraltech.com]
- 3. chiraltech.com [chiraltech.com]
- 4. CROWNPAK | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. 27714 - HPLC column CROWNPAK CR(+), 150 x 4 mm, 5 µm | Analytics-Shop [analytics-shop.com]
Technical Support Center: Isotopic Enrichment Analysis of DL-Leucine-15N
The following technical guide is structured as a specialized support center resource for researchers quantifying DL-Leucine-15N enrichment. It prioritizes experimental rigor, mathematical accuracy, and troubleshooting independence.
Scope: This guide covers the quantification of Nitrogen-15 (
Module 1: Experimental Architecture & Sample Preparation
The "Chirality Blind Spot" (Critical Warning)
Before beginning, you must address the DL nature of your tracer.
-
The Issue: Standard non-chiral GC columns (e.g., DB-5, HP-5) cannot separate D-Leucine from L-Leucine. They will co-elute as a single peak.
-
The Biological Implication: Biological systems are stereoselective (preferring L-Leucine). If you use DL-Leucine-15N as a metabolic tracer:
-
The L-isomer is metabolized/incorporated into proteins.
-
The D-isomer may remain inert or be metabolized via alternate pathways (e.g., D-amino acid oxidase).
-
-
The Analytical Result: Your measured enrichment will be a composite of both isomers unless you use a chiral column (e.g., Cyclodextrin-based). Proceed with the understanding that standard GC-MS measures the total pool (D+L).
Derivatization Protocol (tBDMS Method)
Leucine is non-volatile and requires derivatization. We recommend the tBDMS method (using MTBSTFA) over TMS (BSTFA) because tBDMS derivatives produce a dominant, stable fragment ion (
Reagents:
-
MTBSTFA: N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (with 1% t-BDMCS catalyst).
-
Solvent: Acetonitrile (ACN) or Pyridine (anhydrous).
Step-by-Step Workflow:
Figure 1: Optimized derivatization workflow for amino acid analysis using MTBSTFA.
Module 2: Data Acquisition & Calculation Logic
Ion Selection (SIM Mode)
To calculate enrichment, you must monitor the correct ion pairs. For Leucine-tBDMS (di-derivative), the molecular ion is weak. We target the
| Species | Fragment Description | m/z (Mass-to-Charge) |
| Unlabeled Leucine ( | 302 | |
| Labeled Leucine ( | 303 |
Note: If using a double-labeled standard (e.g.,
Calculating Atom Percent Excess (APE)
Do not rely solely on the raw area ratio. You must correct for the natural abundance of heavy isotopes (Carbon-13, Silicon-29, etc.) present in the derivative skeleton.
The Formula:
Where:
- (Measured in your experimental sample)
- (Measured in an unlabeled standard)
Why Subtract Baseline?
Even pure unlabeled Leucine has a signal at m/z 303 (approx. 20-22% of the m/z 302 peak) due to the natural occurrence of
Module 3: Troubleshooting Center
Use the decision tree below to diagnose anomalies in your data.
Figure 2: Diagnostic logic for common GC-MS enrichment anomalies.
Specific Issue Guides
Issue 1: The "Impossible" Enrichment (>100% or Negative)
-
Cause: Detector saturation. If the m/z 302 (unlabeled) peak saturates the detector but m/z 303 does not, the ratio
becomes artificially high. -
Fix: Check the peak shape. If the tip is flat, dilute the sample or reduce the electron multiplier voltage.
Issue 2: High Background at m/z 303
-
Cause: Column bleed or co-eluting contaminants.
-
Fix: Run a "solvent blank" (ACN only). If m/z 303 appears, bake out the column. If the issue persists, check for Isoleucine . Leucine and Isoleucine have the same mass. Ensure your GC temperature ramp provides baseline separation between them.
Issue 3: Low Derivatization Efficiency
-
Cause: Water in the sample. MTBSTFA hydrolyzes instantly in the presence of moisture.
-
Fix: Ensure samples are completely dried (lyophilized) and solvents are anhydrous. A "white precipitate" in the vial indicates hydrolysis (urea formation).
Module 4: Frequently Asked Questions (FAQs)
Q: Can I distinguish D-Leucine from L-Leucine using this method? A: Not with a standard column. On a DB-5 or HP-5 column, D and L enantiomers co-elute. To separate them, you must use a chiral column (e.g., Cyclodextrin-based) or use a chiral derivatizing agent (e.g., FLEC). If you are studying uptake where stereochemistry matters, this is a critical distinction [1].
Q: Why do I see a peak at m/z 304?
A: This is the
Q: My APE is 0.5%. Is this real? A: It depends on your instrument's precision. For GC-MS (single quadrupole), the limit of quantification for enrichment is typically around 0.2–0.5% APE above baseline. Values below this are indistinguishable from instrument noise and natural abundance variability.
References
-
Differentiation of Leucine and Isoleucine: Title: Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD-MS).[2][3] Source: National Institutes of Health (PubMed) URL:[3][Link]
-
Isotopic Calculation Methodology: Title: Determination of the enrichment of isotopically labelled molecules by mass spectrometry.[4][5][6] Source: Wiley Online Library (via PubMed) URL:[Link]
Sources
- 1. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 2. Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 4. Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. almacgroup.com [almacgroup.com]
- 6. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Spectral Overlap in ¹⁵N Leucine NMR Data
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding spectral overlap in ¹⁵N Leucine NMR data. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your experimental design and data interpretation.
Understanding the Challenge: Spectral Overlap in Protein NMR
In protein NMR, particularly when studying larger proteins, the sheer number of amino acid residues leads to a high density of signals in the spectrum. A 2D [¹⁵N,¹H]-HSQC (Heteronuclear Single Quantum Coherence) experiment, which correlates the nitrogen atom of an amide group with its attached proton, is a fundamental starting point. However, spectral congestion, where multiple peaks occupy the same or very similar positions, can make it impossible to assign individual resonances with certainty.[1] This is further exacerbated by the line broadening that occurs as the size of the protein increases.[1] Selective labeling with ¹⁵N leucine is a powerful technique to simplify spectra by only observing signals from leucine residues.[2] However, even with this approach, overlap can persist, especially in proteins with a high leucine content or in regions with similar chemical environments. This guide will walk you through a systematic approach to diagnose and resolve these issues.
Frequently Asked Questions (FAQs)
Here we address common questions and challenges encountered when dealing with spectral overlap in ¹⁵N leucine labeled samples.
Q1: My 2D ¹⁵N-HSQC spectrum of a ¹⁵N-Leucine labeled protein is very crowded. What are my immediate options to improve resolution?
A1: Before resorting to more complex experiments, several factors related to your sample and acquisition parameters can be optimized:
-
Sample Conditions:
-
Temperature: Small changes in temperature can sometimes induce chemical shift changes that may resolve overlapping peaks. It's worth acquiring spectra at a few different temperatures (e.g., 25°C, 30°C, 35°C) to see if this improves dispersion. Be mindful that temperature can also affect protein stability and dynamics.
-
pH and Buffer: Similar to temperature, slight adjustments in pH can alter the chemical environment of residues, potentially resolving degeneracies. Ensure your protein is stable across the tested pH range.
-
Additives: In some cases, the addition of small molecules or co-solvents can induce conformational changes that lead to better spectral dispersion. This should be approached with caution as it can perturb the native state of your protein.
-
-
Acquisition Parameters:
-
Higher Magnetic Field: If accessible, moving to a higher field spectrometer (e.g., from 600 MHz to 800 or 900 MHz) will increase the chemical shift dispersion and improve resolution.[1]
-
Increased Digital Resolution: Acquiring more data points in the indirect dimension (¹⁵N) can improve the digital resolution, helping to distinguish between closely spaced peaks. However, this comes at the cost of longer experiment times.
-
Q2: What is TROSY and how can it help with my large ¹⁵N-Leucine labeled protein?
A2: Transverse Relaxation-Optimized Spectroscopy (TROSY) is a powerful NMR technique specifically designed for studying large biomolecules (typically > 25 kDa).[3][4] For large molecules, the slow tumbling in solution leads to rapid decay of the NMR signal (transverse relaxation), resulting in broad lines. TROSY cleverly mitigates this by utilizing the interference between two different relaxation mechanisms (dipole-dipole coupling and chemical shift anisotropy).[3][4] This results in significantly sharper lines and improved spectral quality.
Key advantages of TROSY include:
-
Sharper Lines for Large Proteins: This is the primary benefit, directly addressing the line broadening issue in large molecules.[5]
-
Studies of High Molecular Weight Systems: TROSY has enabled the study of biomolecules up to 1,000 kDa in solution.[4]
-
Applicable to Membrane Proteins: It has been successfully used for structure determination of membrane proteins in detergent micelles.[4]
It's important to note that the TROSY effect is most pronounced at high magnetic fields (ideally 1 GHz).[5]
Q3: My protein isn't that large, but I still have significant overlap in my ¹⁵N-Leucine HSQC. What's the next step?
A3: When optimizing sample conditions and using a high-field magnet isn't enough, the next logical step is to increase the dimensionality of your NMR experiment. By spreading the peaks out into a third or even fourth dimension, you can resolve ambiguities that are present in the 2D spectrum.[1][6]
The most common approach for backbone assignments is to use a suite of triple-resonance 3D experiments that correlate the amide ¹H and ¹⁵N with the alpha-carbon (¹³Cα) and carbonyl-carbon (¹³CO) of the same and preceding residues. Even though you have only labeled with ¹⁵N-Leucine, if you have a uniformly ¹³C-labeled background, these experiments can be very powerful for assignment.
Q4: How do 3D NMR experiments like the HNCA work to resolve overlap?
A4: A 3D HNCA experiment correlates the chemical shifts of the amide proton (¹Hᴺ), the amide nitrogen (¹⁵N), and the alpha-carbon (¹³Cα).[7][8] Magnetization is transferred from the proton to the nitrogen, then to the alpha-carbon, and finally back to the proton for detection.[8][9] This creates a 3D spectrum where each peak has three frequency coordinates (¹Hᴺ, ¹⁵N, ¹³Cα).
This is incredibly powerful for resolving overlap. Two leucine residues that have identical ¹H and ¹⁵N chemical shifts in a 2D HSQC will appear as a single peak. However, it is highly unlikely that their ¹³Cα chemical shifts will also be identical. In the 3D HNCA, these two residues will have distinct ¹³Cα chemical shifts and will therefore appear as two separate peaks at different "depths" in the 3D spectrum. The HNCA experiment provides correlations to the ¹³Cα of the same residue (intra-residue) and the preceding residue (inter-residue), which is crucial for sequential backbone assignment.[8]
Q5: I'm planning to do selective ¹⁵N-Leucine labeling. What are the critical factors to ensure clean labeling and avoid isotopic scrambling?
A5: Selective ¹⁵N-Leucine labeling is an excellent strategy to reduce spectral complexity.[2] However, a common pitfall is "isotopic scrambling," where the ¹⁵N label is metabolically transferred to other amino acids.[2]
Key considerations to prevent scrambling:
-
Use of Auxotrophic Strains: Employing E. coli strains that are engineered to be unable to synthesize certain amino acids can prevent the metabolic conversion of the labeled amino acid.[10]
-
Addition of Excess Unlabeled Amino Acids: Supplying a 10-fold excess of all other unlabeled amino acids relative to the ¹⁵N-labeled leucine can effectively suppress the scrambling pathways.[2]
-
Verification of Labeling Fidelity: It is highly recommended to verify the incorporation and specificity of your labeling. This can be done by proteolyzing a small amount of your protein and analyzing the resulting peptides by mass spectrometry.[2]
Q6: I've heard about Non-Uniform Sampling (NUS). How can this help with my long 3D and 4D experiments?
A6: Non-Uniform Sampling (NUS) is a data acquisition technique that can dramatically reduce the time required for multi-dimensional NMR experiments.[11] Instead of collecting all data points in the indirect dimensions, NUS selectively skips a fraction of them in a random or semi-random fashion.[11][12] The missing data points are then reconstructed using mathematical algorithms.[11][12]
The primary benefits of NUS are:
-
Time Savings: Experiment times can be reduced by a factor of 10 or more for 3D and 4D experiments.[11]
-
Increased Resolution: Alternatively, for a given experiment time, you can achieve higher resolution by sampling for longer evolution times than would be practical with uniform sampling.[13]
NUS is particularly well-suited for spectra that are sparse (i.e., contain a relatively small number of peaks compared to the total number of data points), which is often the case for selectively labeled samples.[14]
Q7: What is methyl-TROSY and when should I consider it over ¹⁵N-TROSY?
A7: Methyl-TROSY is a specialized NMR technique that focuses on the methyl groups of isoleucine, leucine, and valine (ILV).[15][16] By specifically labeling the methyl groups of these amino acids with ¹³C in a deuterated protein background, you can obtain high-quality spectra of very large proteins and protein complexes.[15][17]
When to consider methyl-TROSY:
-
Very Large Systems: Methyl-TROSY is the method of choice for proteins and complexes exceeding 100 kDa.[17] The rapid rotation of the methyl groups leads to very sharp lines, even in massive complexes.
-
Probing Protein Dynamics: Methyl groups are excellent probes of protein dynamics and allosteric regulation.[16][18]
-
Studying Protein-Protein Interactions: Methyl-TROSY is widely used to map interaction interfaces and study the dynamics of protein complexes.
For your ¹⁵N-Leucine labeled protein, if you are working with a very large system or are specifically interested in the dynamics and interactions involving the leucine side chains, a methyl-TROSY approach (requiring specific ¹³CH₃ labeling of leucine) would be superior to a standard ¹⁵N-TROSY experiment.
Troubleshooting Guides & Protocols
Decision-Making Workflow for Overcoming Spectral Overlap
The following diagram illustrates a logical workflow for selecting the appropriate method to address spectral overlap.
Caption: A decision tree for selecting the appropriate NMR technique to resolve spectral overlap.
Protocol 1: Basic Setup for a 3D HNCA Experiment
This protocol provides a general outline for setting up a sensitivity-enhanced, gradient-selected 3D HNCA experiment. Specific parameters will need to be optimized for your instrument and sample.[19][20]
Prerequisites:
-
A properly tuned and shimmed spectrometer.[19]
-
Calibrated 90° pulse widths for ¹H, ¹³C, and ¹⁵N.[19]
-
A uniformly ¹³C, ¹⁵N-labeled protein sample (or ¹⁵N-Leucine labeled in a ¹³C-labeled background).
Steps:
-
Load a Standard HNCA Pulse Program: Most spectrometer software (e.g., TopSpin) will have standard gradient-enhanced HNCA pulse programs (e.g., hncagp3d).[20]
-
Set Spectral Widths:
-
¹H (F3): Center the carrier frequency on the water resonance and set a spectral width of ~12-16 ppm.
-
¹⁵N (F2): Center the carrier in the middle of the amide region (~118-120 ppm) with a spectral width of ~30-35 ppm.
-
¹³C (F1): Center the carrier in the Cα region (~55-60 ppm) with a spectral width of ~25-30 ppm.
-
-
Set Acquisition Times and Number of Points:
-
t3 (¹H): Set to acquire for ~80-100 ms.
-
t2 (¹⁵N): Set to acquire for ~30-40 ms.
-
t1 (¹³C): Set to acquire for ~15-20 ms. The number of increments in t1 and t2 will determine the resolution and experiment time. A typical starting point might be 64-96 increments in t1 and 48-64 increments in t2.
-
-
Set Number of Scans: This will depend on your sample concentration. Start with 8 or 16 scans and adjust as needed to achieve adequate signal-to-noise.
-
Set Inter-scan Delay (d1): A typical value is 1.0-1.5 seconds.
-
Acquire and Process: After acquisition, the data will need to be Fourier transformed in all three dimensions.
Visualizing 3D NMR
The diagram below illustrates how a third dimension resolves overlap seen in a 2D spectrum.
Caption: Resolving overlapped peaks by adding a third dimension (¹³Cα).
Comparison of Techniques
| Technique | Pros | Cons | Best For |
| Higher Magnetic Field | Increases spectral dispersion; improves sensitivity. | Limited access; expensive.[1] | All cases where access is possible. |
| TROSY | Significantly reduces linewidths for large molecules; enables study of very large systems.[4][5] | Requires high magnetic fields for optimal effect; may have lower sensitivity for small proteins.[3] | Proteins > 25 kDa.[3] |
| 3D/4D NMR | Powerfully resolves overlap by spreading peaks into more dimensions.[1][6] | Long experiment times; can suffer from sensitivity loss.[1] | Proteins with moderate to severe overlap that are not excessively large. |
| Selective Labeling | Drastically simplifies spectra by reducing the number of peaks.[1][2] | Can be expensive; risk of isotopic scrambling; loss of information from unlabeled residues.[2] | Targeted studies of specific residue types; initial assignments in complex spectra. |
| Non-Uniform Sampling (NUS) | Reduces experiment time; can improve resolution.[11][13] | Requires specific processing software; potential for artifacts if not used correctly. | Long multi-dimensional experiments (3D and higher). |
| Methyl-TROSY | Enables study of very large complexes (>100 kDa); excellent for dynamics.[15][17] | Requires specific ¹³CH₃ labeling in a deuterated background; only probes methyl-bearing residues. | Very large proteins and complexes; studies of dynamics and allostery. |
References
-
Bruker. (n.d.). High-Field TROSY 15N NMR and Protein Structure. Retrieved from [Link]
-
CUNY ASRC. (2023). 15N-TROSY - Solution State NMR Experiments. Retrieved from [Link]
-
Lange, O. F., Rossi, P., & Blackledge, M. (2013). Emerging solution NMR methods to illuminate the structural and dynamic properties of proteins. National Institutes of Health. Retrieved from [Link]
-
LeMaster, D. M., & Kushlan, D. M. (1996). Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples. PubMed. Retrieved from [Link]
-
Le, H., & Le, H. (2007). Minimizing the overlap problem in protein NMR: a computational framework for precision amino acid labeling. Oxford Academic. Retrieved from [Link]
-
Opella, S. J., & Marassi, F. M. (2014). Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. National Institutes of Health. Retrieved from [Link]
-
Takeuchi, K., Frueh, D. P., Sun, Z. Y. J., Hilty, C., & Wagner, G. (2015). 15N-Detected TROSY NMR experiments to study large disordered proteins in high-field magnets. Royal Society of Chemistry. Retrieved from [Link]
-
Tikole, S., Jaravine, V., Orekhov, V. Y., & Güntert, P. (2013). Effects of NMR Spectral Resolution on Protein Structure Calculation. PLOS ONE. Retrieved from [Link]
-
Kay, L. E., Clore, G. M., Bax, A., & Gronenborn, A. M. (1990). Overcoming the overlap problem in the assignment of proton NMR spectra of larger proteins by use of three-dimensional heteronuclear NMR spectroscopy. Biochemistry. Retrieved from [Link]
-
Fernández, C., & Wüthrich, K. (2003). TROSY in NMR studies of the structure and function of large biological macromolecules. Current Opinion in Structural Biology. Retrieved from [Link]
-
McShan, A. (2021). Methyl Sidechain Probes for Solution NMR of Large Proteins. YouTube. Retrieved from [Link]
-
Velyvis, A., Kay, L. E., & Ruschak, A. M. (2012). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. National Institutes of Health. Retrieved from [Link]
-
Gelis, I., & Kay, L. E. (2020). A methyl-TROSY approach for NMR studies of high-molecular-weight DNA with application to the nucleosome core particle. PubMed Central. Retrieved from [Link]
-
IMSERC. (n.d.). TUTORIAL: 3D HNCA EXPERIMENT. Retrieved from [Link]
-
protocols.io. (2024). HNCA_3D.nan. Retrieved from [Link]
-
Huang, C., & Tugarinov, V. (2022). Chapter 12: Methyl-TROSY NMR Spectroscopy in the Investigation of Allosteric Cooperativity in Large Biomolecular Complexes. Royal Society of Chemistry. Retrieved from [Link]
-
Wagner, G., & Arthanari, H. (2019). Nonuniform Sampling for NMR Spectroscopy. PubMed. Retrieved from [Link]
-
Bruker. (n.d.). Non-Uniform Sampling (NUS). Retrieved from [Link]
-
Rovnyak, D. (2021). Nonuniform Sampling (NUS): Principles, Applications, Tools. YouTube. Retrieved from [Link]
-
Grokipedia. (n.d.). HNCA experiment. Retrieved from [Link]
-
Hinck Lab. (n.d.). Introduction to 3D Triple Resonance Experiments. Retrieved from [Link]
-
Sprangers, R., & Kay, L. E. (2007). Methyl TROSY spectroscopy: a versatile NMR approach to study challenging biological systems. ResearchGate. Retrieved from [Link]
-
IMSERC. (n.d.). 3D HNCA Experiment. Retrieved from [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 15N-TROSY – How to Run Solution State NMR Experiments [nmrexperimentsdcf.ws.gc.cuny.edu]
- 4. ethz.ch [ethz.ch]
- 5. High-Field TROSY 15N NMR and Protein Structure | Bruker [bruker.com]
- 6. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 7. grokipedia.com [grokipedia.com]
- 8. 3D HNCA Experiment [imserc.northwestern.edu]
- 9. hincklab.structbio.pitt.edu [hincklab.structbio.pitt.edu]
- 10. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Non-Uniform Sampling (NUS) | Bruker [bruker.com]
- 12. Non Uniform Sampling | NUS | 2D Correlation Experiments [jeolusa.com]
- 13. Effects of NMR Spectral Resolution on Protein Structure Calculation | PLOS One [journals.plos.org]
- 14. Nonuniform Sampling for NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A methyl-TROSY approach for NMR studies of high-molecular-weight DNA with application to the nucleosome core particle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. books.rsc.org [books.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. HNCA_3D.nan [protocols.io]
- 20. TUTORIAL:3D HNCA EXPERIMENT [imserc.northwestern.edu]
storage stability of DL-Leucine 15N solutions
Technical Support Center: DL-Leucine- N Solutions
Advanced Troubleshooting & Optimization Guide
Introduction: The Stability vs. Solubility Paradox
Welcome to the technical support hub for DL-Leucine-
-
Isotopic Stability: The
N nucleus is a stable, non-radioactive isotope.[1][2] It does not decay.[1][][4] Unless you subject the molecule to extreme conditions that break the C-N bond (e.g., harsh acid hydrolysis at >110°C), the isotope will not "leak" or exchange out of the backbone in standard aqueous solution. -
Solution Stability: This is your actual challenge. Leucine is one of the most hydrophobic amino acids. Its aliphatic isobutyl side chain creates a thermodynamic drive toward precipitation, particularly in racemic (DL) mixtures where crystal lattice energies can differ from pure enantiomers.[1][2]
This guide addresses the three critical failure modes: Incomplete Dissolution , Microbial Contamination , and Cold-Storage Precipitation .[1]
Module 1: Preparation & Solubility (The Foundation)
User Issue: "I cannot get the DL-Leucine-
The Science of Solubility
Leucine has a non-polar hydrocarbon side chain, making it sparingly soluble in water. The solubility of DL-Leucine is approximately 9–10 g/L at 25°C , which is significantly lower than many other amino acids.[1] Furthermore, the Isoelectric Point (pI) of Leucine is ~6.0 .[1][2] At this pH, the molecule carries no net charge (zwitterion), resulting in minimum solubility and maximum aggregation tendency.[1][2]
Protocol: The "Charge-Shift" Dissolution Method
To maximize solubility, you must move the pH away from the pI (6.[1]0) to protonate or deprotonate the molecule.[1]
| Parameter | Specification |
| Target Concentration | Recommended max: 8 g/L (aqueous) to ensure stability. |
| Solvent | HPLC-grade water (degassed recommended).[1][2] |
| Temperature | Warm to 40–50°C (Do not boil). |
| pH Adjustment | Acidic Shift: Add 0.1 M HCl dropwise until pH < 3.0.Basic Shift: Add 0.1 M NaOH dropwise until pH > 9.0. |
| Agitation | Sonication (30-60 sec) is superior to vortexing for breaking crystal lattices.[1][2] |
Critical Note: If your experiment tolerates it, the Acidic Shift (pH < 3.[1]0) is preferred for long-term storage as it naturally inhibits bacterial growth.[1]
Module 2: Storage & Stability (The Timeline)
User Issue: "My solution was clear yesterday, but now it's cloudy. Has the isotope degraded?"
The Mechanism of Failure
The cloudiness is almost certainly not chemical degradation. It is either:
-
Recrystallization: Storing saturated solutions at 4°C lowers the solubility limit, forcing the leucine out of solution.
-
Microbial Growth: Amino acid solutions are nitrogen-rich growth media.[1] Without sterilization, bacterial blooms cause turbidity within 24-48 hours.[1]
Storage Protocols
Scenario A: Short-Term Use (< 2 Weeks)
-
Condition: 4°C (Refrigerated).
-
Requirement: Solution must be sterile filtered (0.22
m PVDF or PES membrane) into a sterile container.[1][2] -
Risk: Precipitation may occur.[1][2][5][6] Do not filter the precipitate! Warm the vial to 37°C and vortex to redissolve before use.
Scenario B: Long-Term Storage (> 2 Weeks)
Module 3: Troubleshooting Decision Tree
The following workflow illustrates the logical path for diagnosing solution issues.
Figure 1: Decision logic for diagnosing turbidity in DL-Leucine-
Module 4: Quality Control & Validation
User Issue: "How do I verify the concentration and isotopic enrichment?"
If you suspect degradation or concentration drift (due to sublimation or precipitation), use these self-validating methods:
Concentration Check (Refractometry or HPLC)
-
Standard: Compare against a fresh gravimetric standard of unlabeled DL-Leucine.
-
Note:
N labeling does not significantly alter the UV absorbance or refractive index compared to the unlabeled counterpart.[1]
Isotopic Integrity (NMR)
-
Method: 1D
-NMR. -
Signature: Look for the splitting of the alpha-proton or amide proton signals. The
N nucleus (spin 1/2) couples with the attached proton ( Hz).[1][2] -
Validation: A doublet signal confirms the
N presence.[1][2] A singlet indicates N (loss of label or contamination with unlabeled stock).[1][2]
References
Sources
- 1. isotope.com [isotope.com]
- 2. Amino Acids Reference Chart [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. ukisotope.com [ukisotope.com]
- 6. benchchem.com [benchchem.com]
- 7. Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to Validating Chiral HPLC Methods Using DL-Leucine-15N
In the landscape of pharmaceutical development and manufacturing, the stereoisomeric composition of a drug substance is a critical quality attribute. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), mandate the development of robust analytical methods to separate and quantify enantiomers.[1] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the predominant technique for this purpose.[2]
This guide provides an in-depth, experience-driven framework for the validation of a chiral HPLC method, using the isotopically labeled amino acid DL-Leucine-15N as a model compound. DL-Leucine is a suitable compound for evaluating chiral amino acid separation techniques. While the 15N isotope is primarily introduced for applications like mass spectrometry, its impact on chromatographic retention in typical chiral HPLC is negligible. Therefore, the validation principles and comparative data presented herein are broadly applicable to non-labeled DL-Leucine as well.
The Cornerstone of Chiral Method Validation: A Self-Validating System
A well-validated analytical method is a self-validating system. This means that the experimental design for validation inherently demonstrates the method's suitability for its intended purpose. The core validation parameters, as stipulated by ICH Q2(R2) guidelines, are specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[3][4]
Figure 1: A diagram illustrating the workflow for chiral HPLC method validation, highlighting the core parameters.
Comparative Performance of Chiral Stationary Phases for Leucine Enantioseparation
The choice of the chiral stationary phase (CSP) is the most critical factor in achieving a successful enantiomeric separation.[2] Different CSPs offer varying degrees of selectivity based on their interaction mechanisms. For amino acids like leucine, polysaccharide-based, macrocyclic glycopeptide, and ligand-exchange columns are often employed.
Below is a comparative summary of the performance of three common types of CSPs for the separation of DL-Leucine.
| Chiral Stationary Phase (CSP) Type | Typical Mobile Phase | Resolution (Rs) | Selectivity (α) | Key Advantages & Disadvantages |
| Polysaccharide-based (e.g., Cellulose or Amylose derivatives) | n-Hexane/Ethanol/Trifluoroacetic Acid | > 2.0 | > 1.3 | Advantages: Broad applicability, high efficiency. Disadvantages: Can be sensitive to mobile phase composition, may require non-polar solvents. |
| Macrocyclic Glycopeptide (e.g., Teicoplanin-based) | Methanol/Water/Acetic Acid | > 1.8 | > 1.2 | Advantages: Excellent for polar and ionic compounds, compatible with aqueous mobile phases.[5] Disadvantages: Can have lower sample loading capacity. |
| Ligand-Exchange (e.g., L-Proline coated silica) | Copper (II) Sulfate solution | > 1.5 | > 1.1 | Advantages: High selectivity for amino acids. Disadvantages: Requires metal ions in the mobile phase, which may not be compatible with all detectors. |
This data is a representative synthesis from literature and practical experience.
Experimental Protocols for Method Validation
The following protocols are designed for the validation of a chiral HPLC method for the analysis of DL-Leucine-15N.
System Suitability
Objective: To verify that the chromatographic system is adequate for the intended analysis.[6]
Protocol:
-
Prepare a system suitability solution containing a racemic mixture of DL-Leucine-15N at a concentration that provides a clear detector response.
-
Inject the solution six replicate times.
-
Calculate the resolution (Rs) between the D- and L-leucine-15N peaks, the tailing factor (T), and the relative standard deviation (%RSD) of the peak areas.
Acceptance Criteria:
-
Resolution (Rs) ≥ 1.5
-
Tailing factor (T) ≤ 2.0
-
%RSD of peak areas for six injections ≤ 2.0%
Specificity
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.[1]
Protocol:
-
Inject a blank solution (diluent) to ensure no interfering peaks at the retention times of the enantiomers.
-
Inject a solution of L-Leucine-15N to determine its retention time.
-
Inject a solution of D-Leucine-15N to determine its retention time.
-
Inject a solution of the racemic DL-Leucine-15N to confirm baseline separation.
Linearity and Range
Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.[7]
Protocol:
-
Prepare a series of at least five standard solutions of L-Leucine-15N and D-Leucine-15N, ranging from the limit of quantitation (LOQ) to 150% of the target concentration.
-
Inject each standard in triplicate.
-
Plot the peak area versus concentration for each enantiomer and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999
-
The y-intercept should be close to zero.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.[1]
Protocol:
-
Prepare samples of L-Leucine-15N at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Spike each sample with a known amount of D-Leucine-15N at a level relevant to the specification limit for the undesired enantiomer.
-
Analyze each sample in triplicate.
-
Calculate the percentage recovery of the spiked D-enantiomer.
Acceptance Criteria:
-
Mean recovery should be within 98.0% to 102.0%.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[7]
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples of DL-Leucine-15N at the target concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the %RSD of the peak areas for each enantiomer.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst and/or a different instrument.
-
Calculate the %RSD for the combined data from both days.
-
Acceptance Criteria:
-
%RSD for repeatability ≤ 2.0%
-
%RSD for intermediate precision ≤ 3.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.[8]
Protocol:
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration of each enantiomer that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[7]
-
-
Based on the Standard Deviation of the Response and the Slope:
-
Calculate LOD and LOQ using the following equations:
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)[8]
-
-
Robustness
Objective: To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9]
Protocol:
-
Introduce small variations to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (e.g., ± 2% of the organic modifier)
-
-
Analyze a system suitability solution under each varied condition.
-
Evaluate the impact on resolution and retention times.
Acceptance Criteria:
-
Resolution (Rs) should remain ≥ 1.5.
-
System suitability criteria should be met under all varied conditions.
Figure 2: A simplified workflow of the experimental process for validating a chiral HPLC method.
Conclusion
A rigorously validated chiral HPLC method is indispensable for ensuring the quality, safety, and efficacy of chiral drug substances. By systematically evaluating specificity, linearity, range, accuracy, precision, sensitivity, and robustness, a high degree of assurance in the method's performance can be achieved. The use of a well-characterized model compound like DL-Leucine-15N provides a solid foundation for establishing these performance characteristics. This guide offers a comprehensive framework that combines regulatory expectations with practical, field-proven insights to aid researchers in the successful validation of their chiral separation methods.
References
- A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine - Research Journal of Pharmacy and Technology.
- DL-Leucine =99 HPLC 328-39-2 - Sigma-Aldrich.
- Chiral HPLC and SFC Columns - Columnex LLC.
- Highlights from FDA's Analytical Test Method Valid
- ICH and FDA Guidelines for Analytical Method Valid
- What Are HPLC System Suitability Tests and Their Importance? - Altabrisa Group.
- Chiral Separ
- Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)
- System Suitability and Validation for Chiral Purity Assays of Drug Substances | LCGC International - Chrom
- Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram - SciSpace.
- A Researcher's Guide to the Validation of Chiral Resolution Methods by HPLC - Benchchem.
- Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe - SciRP.org.
- Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - NIH.
- The Development and Validation of a Chiral High Performance Liquid Chromatography Method for the Identification and Quantification of (R)
- Strategies for Chiral HPLC Method Development - Sigma-Aldrich.
- Amino Acid and Peptide Chiral Separ
- Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System | W
- A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC Intern
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers - Sigma-Aldrich.
- Q2(R2)
- Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective - Agilent.
- Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column.
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. propharmagroup.com [propharmagroup.com]
- 4. fda.gov [fda.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. scispace.com [scispace.com]
- 9. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
mass shift analysis of DL-Leucine 15N vs unlabeled leucine
Comparative Guide: Mass Shift Analysis of DL-Leucine- N vs. Unlabeled Leucine
Executive Summary
This guide provides a technical analysis of DL-Leucine-
The core distinction lies in a +0.997 Da mass shift introduced by the stable nitrogen isotope. Unlike deuterium (
Fundamental Principles of Mass Shift
The Isotopic Physics
The mass shift analysis relies on the substitution of the natural Nitrogen-14 (
-
Unlabeled Leucine (
): Contains naturally occurring N (99.6% abundance). -
N-Leucine (
): Enriched with N (>98% purity).[2][3][4]
Quantitative Mass Differences
The substitution results in a predictable mass increase (
| Parameter | Unlabeled Leucine | DL-Leucine- | Shift ( |
| Molecular Formula | - | ||
| Monoisotopic Mass | 131.0946 Da | 132.0916 Da | +0.9970 Da |
| Precursor Ion [M+H] | 132.10 Da | 133.10 Da | +1.0 Da |
| Primary Fragment (Immonium) | 86.1 Da | 87.1 Da | +1.0 Da |
Note on Chirality (DL-): Mass spectrometry is "chiral-blind" in standard modes. Both D- and L- isomers have identical masses. However, if using a chiral column, D- and L- will separate. On a standard C18 column, DL-Leucine co-elutes as a single peak.
Comparative Analysis: Performance & Behavior
Chromatographic Co-elution (The N Advantage)
One of the most critical factors in selecting an internal standard is the Chromatographic Isotope Effect .
-
Deuterated Standards (
H): Often elute earlier than the unlabeled analyte on Reversed-Phase LC (RPLC) due to weaker hydrophobic interactions.[5] This misalignment can lead to ionization variance (matrix effects) between the analyte and standard, compromising quantitation accuracy. -
N Standards: Display negligible retention time shifts . The
N atom is buried in the amine group and does not significantly alter the hydrophobicity of the carbon backbone. -
Result: DL-Leucine-
N co-elutes perfectly with unlabeled Leucine, ensuring they experience the exact same electrospray ionization (ESI) conditions.
Fragmentation Patterns (MS/MS)
In tandem mass spectrometry (MS/MS), Leucine undergoes Collision-Induced Dissociation (CID).[6] The primary pathway involves the loss of the carboxyl group (
-
Unlabeled Pathway:
-
N-Labeled Pathway:
Because the nitrogen atom is retained in the immonium ion fragment, the +1 Da shift propagates to the fragment spectrum. This allows for interference-free Selected Reaction Monitoring (SRM).
Visualization of Workflows
Mass Shift & Fragmentation Logic
The following diagram illustrates the structural mass shift and how it propagates through ionization and fragmentation.
Figure 1: Propagation of the
Experimental Workflow: Internal Standard Quantitation
This workflow details the protocol for using DL-Leucine-
Figure 2: Step-by-step quantitation workflow using
Experimental Protocol
Materials Required[10]
-
Analyte: Unlabeled Leucine standard (for calibration curve).
-
Internal Standard (IS): DL-Leucine-
N (98 atom % N).[2][4] -
Matrix: Plasma, cell culture media, or tissue homogenate.
-
Solvents: LC-MS grade Acetonitrile, Water, Formic Acid.
Step-by-Step Methodology
Step 1: Preparation of Internal Standard Solution
-
Dissolve DL-Leucine-
N in 0.1 M HCl to create a 10 mM stock solution. -
Dilute with water to a working concentration of 10 µM.
-
Expert Insight: If analyzing chiral L-Leucine samples with a racemic DL-standard, ensure the concentration calculation accounts for the fact that the MS detects both D and L forms of the standard (total mass), but your biological analyte is likely only L-form. Since they co-elute on C18, the total signal is additive.
-
Step 2: Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of biological sample.
-
Add 10 µL of the 10 µM DL-Leucine-
N working solution. -
Add 200 µL of ice-cold Acetonitrile to precipitate proteins.
-
Vortex for 30 seconds; Centrifuge at 12,000 x g for 10 minutes.
-
Transfer supernatant to an LC vial.
Step 3: LC-MS/MS Acquisition
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.
-
Gradient: 5% B to 30% B over 5 minutes (Leucine elutes early/mid-gradient).
-
MS Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Target (Unlabeled):
(Collision Energy: ~15-20 eV) -
Internal Standard (
N): (Collision Energy: ~15-20 eV)
-
Step 4: Data Processing
-
Extract chromatograms for m/z 132.1 and 133.1.
-
Verify retention time alignment (should be within ±0.05 min).
-
Calculate the Area Ratio:
. -
Quantify using the formula:
.
Troubleshooting & Critical Considerations
Leucine vs. Isoleucine Separation
Leucine and Isoleucine are isomers (same mass: 131.17 Da). The mass spectrometer cannot distinguish them by precursor mass alone, and their fragmentation patterns are extremely similar (both produce m/z 86).
-
Solution: You must achieve chromatographic separation.
-
Check: Ensure your LC method resolves the Leucine peak from the Isoleucine peak. DL-Leucine-
N will co-elute with Leucine, not Isoleucine (unless the gradient is very poor).
Racemic (DL) Considerations
If using DL -Leucine-
-
On a standard C18 column, D- and L- forms co-elute. The MS signal for the standard will represent the total mass of D and L forms.
-
Ensure your calculations reflect the total concentration of the standard added.
-
If using a Chiral Column , the DL-standard will split into two peaks. You must use the peak corresponding to the L-isomer for quantification of biological L-Leucine.
References
-
Sigma-Aldrich. L-Leucine-15N Product Specification & Exact Mass. Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6106: Leucine. Retrieved from
-
Hellerstein, M. K., & Neese, R. A. (1999). Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations. American Journal of Physiology-Endocrinology and Metabolism. Retrieved from
-
Matrix Science. Peptide Fragmentation Nomenclature & Immonium Ions. Retrieved from
-
Restek Corporation. LC-MS/MS Analysis of Amino Acids in Plasma (Chromatographic Separation of Leu/Ile). Retrieved from
Sources
- 1. A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-亮氨酸-15N 98 atom % 15N | Sigma-Aldrich [sigmaaldrich.com]
- 3. isotope.com [isotope.com]
- 4. isotope.com [isotope.com]
- 5. researchgate.net [researchgate.net]
- 6. A computational and experimental study of the fragmentation of l -leucine, l -isoleucine and l -allo-isoleucine under collision-induced dissociation t ... - Analyst (RSC Publishing) DOI:10.1039/D0AN00778A [pubs.rsc.org]
DL-Leucine 15N vs 13C leucine for metabolic flux analysis
DL-Leucine ( N) vs. L-Leucine ( C) for Metabolic Flux Analysis
Executive Summary
In Metabolic Flux Analysis (MFA), the choice between DL-Leucine-
-
The Verdict: For accurate quantification of protein turnover and oxidation rates in mammalian systems, L-Leucine-
C is the superior choice. -
The Warning: DL-Leucine-
N introduces stereochemical artifacts. The D-isomer is not inert; it is metabolized by D-amino acid oxidase (DAAO) into ketoisocaproate (KIC), which can be re-aminated into L-Leucine, effectively "leaking" tracer back into the pool at unknown rates. Furthermore, N labels are lost during transamination, making them unsuitable for oxidation studies.
Part 1: The Stereochemistry Trap (DL vs. L)
The most critical distinction in your inquiry is not the isotope (
The "Inert" D-Isomer Myth
Cheaper reagents often come as racemic mixtures (DL). In mammalian MFA, it is often assumed that D-Leucine is excreted unmetabolized. This is chemically incorrect.
-
Transport Inhibition: D-Leucine competes with L-Leucine for transport across the intestinal wall and cell membranes (System L transporters), altering the physiological flux of the very amino acid you are trying to measure.
-
The DAAO Shunt: Mammals possess D-amino acid oxidase (DAAO) , primarily in the kidney and liver. DAAO converts D-Leucine into
-Ketoisocaproate (KIC) .[1] -
The Re-amination Error: KIC is achiral (planar). Once D-Leucine is converted to KIC, that KIC can be re-aminated by branched-chain aminotransferase (BCAT) into L-Leucine .
-
Result: You are introducing a "delayed release" source of L-Leucine tracer that defies standard steady-state modeling.
-
Biological Fate Comparison
| Feature | L-Leucine (Pure) | DL-Leucine (Racemic) |
| Protein Incorporation | 100% active substrate. | Only L-isomer incorporated; D-isomer is "dead weight" for synthesis. |
| Transport Kinetics | Physiological. | D-isomer acts as a competitive inhibitor. |
| Metabolic Noise | Low. | High (DAAO conversion of D |
Part 2: Isotope Physics ( N vs. C)
Even if we compare pure L-isomers, the atomic label dictates which metabolic pathways are visible.
Nitrogen-15 ( N): The Labile Label[2]
-
The Flaw (Transamination): Leucine is reversibly transaminated to KIC. During this step, the
N atom is transferred to -ketoglutarate to form Glutamate. If the KIC is re-aminated, it usually picks up an unlabeled N from the pool. -
Consequence: The
N label is "lost" to the general nitrogen pool (urea cycle, other amino acids) even if the carbon skeleton remains intact. You cannot measure leucine oxidation (decarboxylation) using N.
Carbon-13 ( C): The Backbone Tracker[2][5]
-
Mechanism: Tracks the carbon skeleton.
-
[1-
C] Leucine: The label is on the carboxyl carbon. This carbon is released as CO during the first irreversible step of catabolism (by Branched-Chain -Ketoacid Dehydrogenase, BCKDH). -
Advantage: Allows simultaneous measurement of Protein Synthesis (incorporation into muscle) and Oxidation (breath
CO ). -
Reciprocal Pool Stability: The
C label remains on the KIC molecule during transamination. This allows you to measure plasma KIC enrichment as a surrogate for intracellular Leucine enrichment (The "Reciprocal Pool Model").
Part 3: Visualization of Metabolic Pathways
The following diagram illustrates why DL-Leucine-
Caption: Figure 1: Leucine Metabolic Fate. Red dashed lines indicate the confounding pathway of D-Leucine converting to KIC. The green bold line indicates the oxidation step visible only to Carbon-13 tracers (specifically 1-
Part 4: Comparative Data & Selection Guide
Table 1: Tracer Performance Matrix
| Parameter | L-Leucine ( | DL-Leucine ( |
| Cost | High | Low |
| Protein Synthesis Accuracy | Excellent (via Reciprocal Pool) | Poor (Precursor enrichment hard to estimate) |
| Oxidation Measurement | Yes (via | No (Label lost to Urea/Glu) |
| Intracellular Surrogate | Plasma KIC ( | None (KIC loses |
| Stereochemical Purity | 100% Physiological | 50% Confounding (D-isomer) |
| Mass Spectrometry | GC-C-IRMS or GC-MS (M+1) | GC-MS (M+1) |
Table 2: Mass Spectrometry Analysis (GC-MS)
Assuming t-BDMS derivatization
| Tracer | Target Fragment | Mass Shift | Notes |
| [1- | Leucine (M-57) | m/z 302 | Standard for synthesis. |
| [1- | KIC (M-57) | m/z 301 | Crucial: Used as surrogate for intracellular Leucine. |
| [ | Leucine (M-57) | m/z 302 | Cannot measure KIC enrichment (label lost). |
Part 5: Recommended Experimental Protocol
Gold Standard: Primed Continuous Infusion (L-[1-
This protocol utilizes the Reciprocal Pool Model (Schwenk et al.), which assumes plasma KIC enrichment reflects intracellular Leucine enrichment more accurately than plasma Leucine itself.
Phase 1: Preparation
-
Tracer: L-[1-
C]Leucine (99 atom%). -
Subject State: Post-absorptive (fasted) to minimize endogenous insulin fluctuations.
-
Catheters:
-
One in an antecubital vein for infusion.
-
One in a contralateral hand vein (heated to 60°C) for "arterialized" blood sampling.
-
Phase 2: Infusion Workflow
-
Prime: Bolus injection of L-[1-
C]Leucine ( ) to rapidly reach isotopic equilibrium.-
Note: Also prime the bicarbonate pool with NaH
CO if measuring oxidation.
-
-
Continuous Infusion: Immediately follow with constant rate infusion (
). -
Duration: Infuse for 120–180 minutes to achieve steady state (plateau).
Phase 3: Sampling & Analysis
-
Blood Draw: Collect samples at t=120, 140, 160, 180 min.
-
Processing: Centrifuge at 4°C; store plasma at -80°C.
-
Derivatization (GC-MS):
-
Acidify plasma to remove protein.
-
Derivatize with MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide).
-
Analyze Leucine (m/z 302/303) and KIC (m/z 301/302).
-
-
Calculation (Fractional Synthesis Rate - FSR):
-
Critical: Use Plasma KIC enrichment as
.
-
Part 6: References
-
Wolfe, R. R., & Chinkes, D. L. (2005).[4][5] Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss. Link
-
Schwenk, W. F., et al. (1985).[6] Use of reciprocal pool specific activities to model leucine metabolism in humans.[6] American Journal of Physiology-Endocrinology and Metabolism, 249(6), E646-E650.[6] Link[6]
-
Konno, R., & Yasumura, Y. (1983). Mouse mutant deficient in D-amino acid oxidase activity.[7][8] Genetics, 103(2), 277-285. Link
-
Matthews, D. E., et al. (1980). Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-13C]leucine.[9][10] American Journal of Physiology-Endocrinology and Metabolism, 238(5), E473-E479. Link
-
Hamase, K., et al. (2001). Determination of small amounts of D-amino acids in mammals using a column-switching HPLC system. Journal of Chromatography B, 762(2), 103-110. Link
Sources
- 1. Role of renal D-amino-acid oxidase in pharmacokinetics of D-leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A kinetic study of leucine metabolism in severely burned patients. Comparison between a conventional and branched-chain amino acid-enriched nutritional therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 15N-NMR-Based Approach for Amino Acids-Based 13C-Metabolic Flux Analysis of Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. physoc.org [physoc.org]
- 5. Principles of stable isotope research – with special reference to protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of reciprocal pool specific activities to model leucine metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. D-Amino acid metabolism in mammals: biosynthesis, degradation and analytical aspects of the metabolic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Whole-body protein turnover in peritoneal dialysis patients: a comparison of the [15N]glycine end product and the [13C]leucine precursor methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-3C]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Assessing Isotopic Purity of DL-Leucine-15N via Mass Spectrometry
Executive Summary
DL-Leucine-15N (racemic Leucine labeled with stable Nitrogen-15) is a critical reagent in metabolic tracing, NMR protein structure determination, and quantitative proteomics (SILAC). The validity of these downstream applications hinges entirely on the isotopic enrichment level (typically >98 atom% 15N).
While Certificate of Analysis (CoA) documents often cite Elemental Analysis (EA-IRMS) data, modern research demands the specificity of High-Resolution Mass Spectrometry (HR-MS) . This guide compares HR-MS against traditional alternatives, demonstrating why MS is the superior choice for detecting specific molecular impurities, and provides a validated protocol for assessing isotopic purity.
Comparative Analysis: MS vs. NMR vs. IRMS
To objectively assess isotopic purity, one must choose the right tool. The following matrix compares Mass Spectrometry (MS) with Nuclear Magnetic Resonance (NMR) and Isotope Ratio Mass Spectrometry (IRMS).
Table 1: Performance Matrix for Isotopic Purity Assessment
| Feature | HR-MS (Orbitrap/Q-TOF) | 1H/15N NMR | EA-IRMS |
| Primary Output | Molecular Mass Distribution ( | Atomic Environment & Ratio | Global Isotope Ratio ( |
| Sensitivity | High (Femtomole range) | Low (Millimolar range) | Medium (Microgram range) |
| Specificity | Excellent (Distinguishes impurities) | Good (Structural confirmation) | Poor (Averages all N sources) |
| Sample Consumption | Negligible (< 1 | High (~5-10 mg) | Destructive (~1 mg) |
| Chiral Differentiation | No (Requires Chiral LC) | No (Requires Chiral Shift Reagent) | No |
| Cost Per Run | Moderate | High (Instrument time) | Moderate |
| Best For: | Purity & Impurity Profiling | Structural Validation | Bulk Enrichment Verification |
Why MS Wins for Purity Assessment
While IRMS provides a precise global average of nitrogen enrichment, it cannot distinguish between 15N-Leucine and a 15N-labeled contaminant. HR-MS is the only technique that isolates the specific molecular ion of Leucine , ensuring that the calculated enrichment applies specifically to the molecule of interest.
Technical Deep Dive: The Physics of Measurement
Assessing the purity of a labeled compound (e.g., 98% 15N) is analytically distinct from measuring natural abundance.
The "Reverse" Overlap Advantage
In a standard scenario (detecting a heavy label in a light sample), the natural Carbon-13 (
-
Scenario: Detecting trace 15N-Leu in 14N-Leu.
-
Interference: The
satellite of 14N-Leu ( ) overlaps with 15N-Leu.
However, when assessing the purity of DL-Leucine-15N, the situation is reversed:
-
Target: 15N-Leucine (Mass
133.1 Da). -
Impurity: 14N-Leucine (Mass
132.1 Da).
Because the impurity (14N) is lighter than the target, it appears at
Critical Consideration: The Racemic Factor (DL)
Standard MS methods cannot distinguish D-Leucine from L-Leucine (they are enantiomers with identical mass).
-
If your application is biological (e.g., cell culture auxotrophy): You must verify the ratio of L vs. D using a Chiral Column (e.g., Crownpak CR-I) upstream of the MS.
-
If your application is chemical (e.g., internal standard): The racemic nature is irrelevant to the mass measurement.
Validated Experimental Protocol
This protocol utilizes LC-HRMS (Liquid Chromatography - High Resolution Mass Spectrometry) to calculate Atom Percent Excess (APE).
Phase 1: Sample Preparation
-
Solvent: Prepare 0.1% Formic Acid in 50:50 Water/Acetonitrile (LC-MS Grade).
-
Dilution: Dissolve DL-Leucine-15N to a concentration of 10
M (approx. 1.3 g/mL).-
Note: Avoid high concentrations to prevent detector saturation, which skews isotopic ratios.
-
-
Control: Prepare a standard of natural abundance (unlabeled) DL-Leucine at the same concentration.
Phase 2: LC-MS Acquisition
-
Instrument: Orbitrap or Q-TOF (Resolution > 30,000 recommended).
-
Column: C18 Reverse Phase (or HILIC for better retention of polar amino acids).
-
Mobile Phase: Isocratic 50% B (Acetonitrile + 0.1% FA).
-
Ionization: ESI Positive Mode (
). -
Scan Range: m/z 100 – 200.
Phase 3: Workflow Diagram
The following diagram illustrates the decision logic and workflow for the analysis.
Figure 1: Analytical workflow for isotopic purity assessment of DL-Leucine-15N.
Data Analysis & Calculation
To determine the purity, we utilize the peak intensities of the protonated molecular ions.
Key m/z Values (Protonated )
-
Unlabeled (14N-Leu): m/z 132.10
-
Labeled (15N-Leu): m/z 133.10
Calculation Step-by-Step
-
Extract Intensities: Integrate the peak area for m/z 132.10 (
) and m/z 133.10 ( ). -
Correct for Natural Isotopes:
-
The 14N peak (132.10) is pure impurity.
-
The 15N peak (133.10) is the target.
-
Note: If using low-resolution MS, ensure no background interferences exist.
-
-
Calculate Enrichment (Atom %):
Self-Validating Check: Run the natural abundance control. It should yield approximately 99.6% 14N and 0.37% 15N (natural abundance). If your control deviates, recalibrate the detector linearity.
References
-
Vertex AI Search. (2023). Mass spectrometry protocol for isotopic purity assessment of 15N Leucine. 1[2]
-
National Institutes of Health (NIH). (2016). Method for the Determination of 15N Incorporation Percentage in Labeled Peptides and Proteins. 3[2]
-
CK Isotopes. (n.d.). 15N Stable Isotope Labeling Data Analysis. 4[2][5]
-
American Chemical Society (ACS). (2024). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. 6[2]
-
Sigma-Aldrich. (n.d.). Mass Distribution Calculation for Isotopically Enriched Macromolecules. 7[2][5][8]
Sources
- 1. Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ckisotopes.com [ckisotopes.com]
- 5. A computational and experimental study of the fragmentation of l -leucine, l -isoleucine and l -allo-isoleucine under collision-induced dissociation t ... - Analyst (RSC Publishing) DOI:10.1039/D0AN00778A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ethz.ch [ethz.ch]
Technical Guide: Comparative Analysis of DL-Leucine-15N in GC-MS vs. LC-MS
Executive Summary
The analysis of DL-Leucine-15N presents a unique dual challenge in analytical chemistry: tracking isotopic enrichment (15N) while potentially resolving stereochemical isomers (D- vs. L-Leucine).
-
Choose GC-MS (EI) if your primary goal is Metabolic Flux Analysis (MFA) or total protein turnover. The electron impact (EI) ionization of TBDMS-derivatized leucine yields a robust [M-57]⁺ fragment that preserves the nitrogen label, offering superior isotopic precision for enrichment calculations.
-
Choose LC-MS/MS (ESI) if your primary goal is Chiral Resolution or trace-level detection in complex biofluids. Using Marfey’s Reagent (FDLA) allows for the separation of D- and L-enantiomers on standard C18 columns with femtomolar sensitivity, avoiding the need for specialized chiral stationary phases.
Section 1: The Physicochemical Context
DL-Leucine-15N is a racemic mixture labeled with a stable nitrogen isotope. In biological systems, L-Leucine is the proteinogenic form, while D-Leucine may be present due to racemization, bacterial byproducts, or specific neurological functions.
The Analytical Dilemma
-
Isotopic Fidelity: You must accurately measure the mass shift (+1 Da for 15N) without scrambling the label.
-
Chiral Blindness: Standard chromatographic methods (achiral GC or C18 LC) will co-elute D- and L-Leucine. If you are studying mammalian metabolism, D-Leucine acts as an impurity or a distinct signaling molecule that must be separated to avoid skewing "L-Leucine" enrichment data.
Section 2: GC-MS Workflow & Performance (The Flux Standard)
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization is the gold standard for Metabolic Flux Analysis (MFA) .
The Mechanism: TBDMS Derivatization
Amino acids are non-volatile and must be derivatized. The tert-butyldimethylsilyl (TBDMS) method is preferred over silylation (BSTFA) because TBDMS derivatives are hydrolytically stable and produce a specific fragmentation pattern ideal for isotope tracing.
-
Reagent: MTBSTFA + 1% TBDMCS.
-
Reaction: Replaces active hydrogens (-COOH, -NH2) with TBDMS groups.[1]
-
Fragmentation: Under EI (70eV), the molecule loses a tert-butyl group (mass 57). The remaining fragment, [M-57]⁺ , contains the entire amino acid backbone (including the 15N label).
GC-MS Workflow Diagram
Figure 1: GC-MS workflow emphasizing the critical drying step to prevent reagent hydrolysis.
Performance Metrics
-
Isotopic Precision: High. The [M-57]⁺ ion is usually the base peak, providing excellent statistics for enrichment calculations (APE - Atom Percent Excess).
-
Chiral Resolution: Poor on standard columns. Requires a specialized chiral column (e.g., Chirasil-L-Val) to separate D- from L-Leucine.
-
Sensitivity: Nanomolar range (LOD ~0.1 - 1 µM).
Section 3: LC-MS/MS Workflow & Performance (The Chiral Solver)
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is superior when enantiomeric separation is required without purchasing specialized columns.
The Mechanism: Marfey’s Reagent (FDLA)
To separate D- and L-Leucine on a standard C18 column, we use L-FDLA (an advanced Marfey’s reagent). This reagent reacts with the amine group to form diastereomers.
-
Reaction: L-FDLA + L-Leucine → L-L Diastereomer
-
Reaction: L-FDLA + D-Leucine → L-D Diastereomer
-
Result: Diastereomers have different physical properties and elute at different times on an achiral C18 column.
LC-MS Workflow Diagram
Figure 2: LC-MS workflow utilizing L-FDLA derivatization to resolve D/L enantiomers on standard equipment.
Performance Metrics
-
Chiral Resolution: Excellent. L-D and L-L forms typically separate by >1 minute.
-
Sensitivity: Extremely High (Femtomolar). The dinitrophenyl moiety of FDLA enhances ionization efficiency in ESI negative mode.
-
Matrix Effects: Moderate. Requires stable isotope internal standards (which you have: 15N) to correct for ion suppression.
Section 4: Head-to-Head Comparison Data
The following data summarizes performance characteristics based on standard application protocols (Agilent GC-MS vs. Waters Xevo TQ-S).
| Feature | GC-MS (TBDMS Derivatization) | LC-MS/MS (FDLA Derivatization) |
| Analyte Form | Volatile Silyl Derivative | Hydrophobic Diastereomer |
| Chiral Separation | No (unless chiral column used) | Yes (on standard C18) |
| 15N Detection | Shift in [M-57]⁺ fragment (m/z 302 → 303) | Shift in [M-H]⁻ parent (m/z 426 → 427) |
| Limit of Detection | ~100 fmol on column | ~1-10 fmol on column |
| Sample Prep Time | High (Dry down + 60 min reaction) | Medium (60 min reaction, no dry down) |
| Moisture Tolerance | Zero (Moisture kills reaction) | High (Aqueous reaction) |
| Cost Per Sample | Low (Reagents are cheap) | Medium (FDLA is costlier) |
Section 5: Detailed Experimental Protocols
Protocol A: GC-MS for Total Leucine-15N Enrichment
Best for: Metabolic flux, high-throughput fluxomics.
-
Extraction: Extract 50 µL plasma with 200 µL cold methanol. Centrifuge (14,000 x g, 10 min).
-
Drying: Transfer supernatant to a glass vial. Evaporate to complete dryness under nitrogen flow at 37°C. Note: Any residual water will hydrolyze the MTBSTFA.
-
Derivatization: Add 50 µL MTBSTFA + 1% TBDMCS and 50 µL acetonitrile.
-
Incubation: Cap tightly. Heat at 80°C for 60 minutes .
-
Analysis: Inject 1 µL into GC-MS (Split 1:10).
-
Column: DB-5MS or equivalent (30m x 0.25mm).
-
Temp Program: 100°C (hold 1 min) → 10°C/min → 280°C.
-
SIM Parameters: Monitor m/z 302.2 (Unlabeled Leu-TBDMS, [M-57]⁺) and m/z 303.2 (15N-Leu).
-
Protocol B: LC-MS/MS for Chiral DL-Leucine-15N Resolution
Best for: Distinguishing D-Leu from L-Leu, trace analysis.
-
Preparation: Mix 50 µL sample (supernatant) with 20 µL 1M NaHCO₃ (to adjust pH to ~8.0).
-
Derivatization: Add 100 µL of 1% L-FDLA (in acetone).
-
Incubation: Heat at 40°C for 1 hour .
-
Quenching: Stop reaction with 20 µL 1M HCl (neutralizes pH and prevents side reactions).
-
Analysis: Inject 5 µL into LC-MS/MS.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 30% B to 70% B over 10 mins.
-
MS Detection: ESI Negative Mode.
-
Transitions:m/z 426 → 300 (Unlabeled) and m/z 427 → 301 (15N-Leu).
-
Elution Order: L-Leu-L-FDLA elutes before D-Leu-L-FDLA.
-
Section 6: Conclusion & Recommendation
The choice between GC-MS and LC-MS for DL-Leucine-15N is a decision between structural robustness and stereochemical specificity .
-
Use GC-MS (Protocol A) if you are calculating protein synthesis rates (FSR) in a standard metabolic study where D-Leucine is negligible or irrelevant. The TBDMS derivative offers the most reliable ionization statistics for isotope enrichment.
-
Use LC-MS with FDLA (Protocol B) if you are investigating D-amino acid oxidase activity, bacterial contamination, or specific neurological pathways involving D-Leucine. This method is the only way to ensure that your "15N signal" is truly coming from the specific enantiomer of interest without expensive chiral columns.
References
-
Antoniewicz, M. R. (2024).[2] Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole time-of-flight and quadrupole mass spectrometry. NIH PubMed Central. Link
-
Kaspar, H., et al. (2009). Urinary amino acid analysis: a comparison of iTRAQ-LC-MS/MS, GC-MS, and amino acid analyzer. Journal of Chromatography B. Link
-
Fujii, K., et al. (2019). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. Journal of the American Society for Mass Spectrometry. Link
-
Shimadzu Application Note. (2023). LC/MS/MS Method Package for D/L Amino Acids. Shimadzu Scientific Instruments. Link
-
Waters Corporation. (2021). Simultaneous quantification of DL-amino acids in tea using a robust and sensitive LC-MS/MS method. Waters Application Library. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
